6-cyclohexylhexanoic acid
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-cyclohexylhexanoic acid;nickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2.Ni/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11;/h11H,1-10H2,(H,13,14); | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCKAAVJXVTTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCC(=O)O.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22NiO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978536 | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6283-88-1 | |
| Record name | NSC7743 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Cyclohexylhexanoic acid--nickel (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80978536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 6-Cyclohexylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical properties of 6-cyclohexylhexanoic acid. It covers its structure, physicochemical properties, synthesis, reactivity, and analytical characterization. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related long-chain carboxylic acids.
Introduction
6-Cyclohexylhexanoic acid, with the chemical formula C₁₂H₂₂O₂, is a saturated fatty acid characterized by a cyclohexyl group at the terminus of a six-carbon aliphatic chain.[1] This unique structure, combining a bulky, nonpolar cycloalkane with a polar carboxylic acid functional group, imparts specific chemical and physical properties that are of interest in various fields, including materials science and pharmacology. Notably, it serves as a precursor in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which have shown potential anti-inflammatory and analgesic activities.[2] This guide will delve into the core chemical characteristics of this molecule, providing a foundation for its application and further research.
Physicochemical Properties
The physical and chemical properties of 6-cyclohexylhexanoic acid are dictated by the interplay between its nonpolar cyclohexylalkyl chain and its polar carboxylic acid head.
Physical Constants
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | [1] |
| IUPAC Name | 6-cyclohexylhexanoic acid | [1] |
| CAS Number | 4354-56-7 | [1] |
| Melting Point | Estimated: 15-25 °C | Analogous Compounds |
| Boiling Point | Estimated: >250 °C | Analogous Compounds |
| pKa | Estimated: ~4.9 | Analogous Compounds |
| XLogP3 | 4.4 | [1] |
Solubility Profile
The solubility of 6-cyclohexylhexanoic acid is a direct consequence of its amphiphilic nature.
-
Water: Due to the long, nonpolar cyclohexylalkyl chain, its solubility in water is expected to be very low.
-
Organic Solvents: It is anticipated to be readily soluble in a wide range of organic solvents, including:
-
Alcohols (e.g., ethanol, methanol)
-
Ethers (e.g., diethyl ether, tetrahydrofuran)
-
Chlorinated solvents (e.g., dichloromethane, chloroform)
-
Aromatic hydrocarbons (e.g., toluene, benzene)
-
Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide)
-
The solubility in nonpolar solvents is driven by the hydrophobic interactions of the alkyl chain, while solubility in polar organic solvents is facilitated by the hydrogen bonding capabilities of the carboxylic acid group.
Synthesis of 6-Cyclohexylhexanoic Acid
Several synthetic routes can be envisioned for the preparation of 6-cyclohexylhexanoic acid. Two plausible and versatile methods are detailed below.
Catalytic Hydrogenation of 6-Phenylhexanoic Acid
This approach involves the reduction of the aromatic ring of a commercially available precursor.
Caption: Catalytic Hydrogenation of 6-Phenylhexanoic Acid.
-
Reaction Setup: In a high-pressure autoclave, dissolve 6-phenylhexanoic acid in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Add a catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C).[3][4]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 atm).
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) with vigorous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Malonic Ester Synthesis
This classical method allows for the construction of the carboxylic acid from an alkyl halide.
Caption: Malonic Ester Synthesis of 6-Cyclohexylhexanoic Acid.
-
Enolate Formation: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl malonate in absolute ethanol. Add sodium ethoxide portion-wise to form the enolate.[5]
-
Alkylation: To the enolate solution, add 1-bromo-4-cyclohexylbutane dropwise and reflux the mixture until the reaction is complete (monitored by TLC or GC).[6]
-
Saponification: Cool the reaction mixture and add a solution of sodium hydroxide in water. Reflux the mixture to hydrolyze the ester groups.
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic. The substituted malonic acid will precipitate.
-
Isolation and Decarboxylation: Isolate the substituted malonic acid by filtration. Heat the solid to induce decarboxylation, yielding 6-cyclohexylhexanoic acid.[5]
-
Purification: The crude product can be purified by recrystallization or distillation under reduced pressure.
Chemical Reactivity
The chemical reactivity of 6-cyclohexylhexanoic acid is dominated by the carboxylic acid functional group. The cyclohexyl group is generally inert under most conditions.
Esterification
6-Cyclohexylhexanoic acid can be readily converted to its corresponding esters via Fischer esterification.
-
Reaction Setup: In a round-bottom flask, combine 6-cyclohexylhexanoic acid with an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reflux: Heat the mixture to reflux with stirring for several hours. The reaction can be monitored by TLC or GC.
-
Workup: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ester into an organic solvent like diethyl ether. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting ester can be purified by distillation.
Reduction to 6-Cyclohexylhexan-1-ol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Acid: Slowly add a solution of 6-cyclohexylhexanoic acid in the same anhydrous solvent to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Isolation: Filter the resulting precipitate and wash it thoroughly with ether.
-
Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 6-cyclohexylhexan-1-ol.
α-Halogenation (Hell-Volhard-Zelinsky Reaction)
The α-carbon of 6-cyclohexylhexanoic acid can be halogenated, typically with bromine, in the presence of a phosphorus catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 6-cyclohexylhexanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Heat the mixture and add bromine dropwise from the dropping funnel.
-
Reaction: Continue heating the reaction mixture until the evolution of hydrogen bromide gas ceases.
-
Workup: Cool the reaction mixture and carefully add water to hydrolyze the acyl bromide intermediate.
-
Isolation and Purification: The resulting 2-bromo-6-cyclohexylhexanoic acid can be isolated by extraction with an organic solvent and purified by recrystallization or distillation.
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is employed for the comprehensive analysis of 6-cyclohexylhexanoic acid.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons (a broad multiplet in the range of 0.8-1.8 ppm), the aliphatic chain protons (multiplets between 1.2 and 2.4 ppm), and a broad singlet for the carboxylic acid proton at a downfield chemical shift (typically >10 ppm).[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the cyclohexyl ring and the aliphatic chain in the upfield region (typically 20-45 ppm) and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (typically >175 ppm).[1]
The IR spectrum of 6-cyclohexylhexanoic acid will exhibit two key features characteristic of a carboxylic acid:
-
A very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹.
-
A strong C=O stretching vibration around 1710 cm⁻¹.[1]
Electron ionization mass spectrometry (EI-MS) will likely show a molecular ion peak (M⁺) at m/z 198. Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).
Chromatographic Analysis
For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) is typically required.
-
Sample Preparation (Methylation):
-
Dissolve the 6-cyclohexylhexanoic acid sample in a mixture of methanol and a catalyst such as acetyl chloride or BF₃-methanol.
-
Heat the mixture to form the methyl ester.
-
Extract the methyl 6-cyclohexylhexanoate into an organic solvent like hexane for injection into the GC-MS.
-
-
GC-MS Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient starting from a low temperature (e.g., 70 °C) and ramping up to a higher temperature (e.g., 280 °C) is typically used to ensure good separation.
-
MS Detection: Electron ionization (EI) at 70 eV.
-
6-Cyclohexylhexanoic acid can be analyzed by reversed-phase HPLC. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or derivatization to introduce a UV-active or fluorescent tag is often necessary for sensitive detection.
-
HPLC Conditions (Direct UV Detection):
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% phosphoric acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at 210 nm.
-
Safety and Handling
As with all carboxylic acids, 6-cyclohexylhexanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the chemical properties of 6-cyclohexylhexanoic acid. By understanding its physicochemical properties, synthetic pathways, reactivity, and analytical characterization methods, researchers and drug development professionals can better utilize this compound in their respective fields. The combination of a lipophilic cyclohexyl moiety and a versatile carboxylic acid functional group makes 6-cyclohexylhexanoic acid a valuable building block for the synthesis of more complex molecules with potential biological activities.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 220013, 6-Cyclohexylhexanoic acid. Retrieved from [Link].
-
IntechOpen (2017). Catalytic Hydrogenation of Benzoic Acid. Retrieved from [Link].
-
Lumen Learning. Organic Chemistry II: 19.5. Reductions of Aromatic Rings. Retrieved from [Link].
-
OpenStax (2023). Organic Chemistry: 16.9 Reduction of Aromatic Compounds. Retrieved from [Link].
- Schäfer, J., et al. (2020). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 8, 579.
-
CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link].
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Retrieved from [Link].
-
Chemistry LibreTexts. Malonic Ester Synthesis. Retrieved from [Link].
-
Online Chemistry Notes (2022). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link].
-
Organic Chemistry Portal. Malonic Ester Synthesis. Retrieved from [Link].
- Wang, X., et al. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures.
-
Chemistry LibreTexts. Malonic Ester Synthesis. Retrieved from [Link].
-
Reddit. Mechanism for cyclohexane carboxylic acid to cyclohexanol? Retrieved from [Link].
-
Chemistry LibreTexts. Alpha Halogenation. Retrieved from [Link].
-
YouTube (2021). 21.3 Alpha Halogenation | Organic Chemistry. Retrieved from [Link].
-
National Institute of Standards and Technology. Hexanoic acid, cyclohexyl ester. In NIST Chemistry WebBook. Retrieved from [Link].
-
PubChem. Cyclohexyl 6-cyclohexylhexanoate. Retrieved from [Link].
-
Cheméo. Chemical Properties of Hexanoic acid, cyclohexyl ester (CAS 6243-10-3). Retrieved from [Link].
- Google Patents. US20030013906A1 - Method for producing esters of alpha, beta-unsaturated carboxylic acids.
-
PubChem. 6-Cyclohexyl-6-oxohexanoic acid. Retrieved from [Link].
- Google Patents. US9873644B2 - Hydrogenation of carboxylic acids to increase yield of aromatics.
- Google Patents. CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
-
Ivy Fine Chemicals. 6-CYCLOHEXYL-HEXANOIC ACID [CAS: 4354-56-7]. Retrieved from [Link].
-
SciSpace. Organocuprate addition to a, p-unsaturated compounds. Retrieved from [Link].
-
Chemical Communications (RSC Publishing). Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation. Retrieved from [Link].
-
PMC. Synthesis of β,γ-Unsaturated Aliphatic Acids via Ligand-Enabled Dehydrogenation. Retrieved from [Link].
-
NIST/TRC Web Thermo Tables (WTT). cyclohexylethanoic acid. Retrieved from [Link].
-
PubChem. Cyclohexyl hexanoate. Retrieved from [Link].
-
BMRB. bmse000351 Hexanoic Acid at BMRB. Retrieved from [Link].
-
ResearchGate. Figure S1. 1 H-NMR spectrum of 6-(2-pyridyldithio)hexanoic acid (500...). Retrieved from [Link].
-
ResearchGate. Figure S4: 13 C NMR spectrum of 6 A ,6 C-ditosyl-β-CD (62.9 MHz, DMSO-d...). Retrieved from [Link].
-
AOCS. Branched-Chain and Cyclic Fatty Acids. Retrieved from [Link].
-
Doc Brown. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C .... Retrieved from [Link].
-
NIST Chemistry WebBook. Hexanoic acid. Retrieved from [Link].
-
Ataman Kimya. HEXANOIC ACID. Retrieved from [Link].
-
Scribd. IR Spectrum of Hexanoic Acid. Retrieved from [Link].
-
Study.com. Draw the IR spectrum for Hexanoic acid and briefly give the rationale. Retrieved from [Link].
-
Organic Syntheses Procedure. Ketone, cyclohexyl methyl. Retrieved from [Link].
-
OSTI.GOV. Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational .... Retrieved from [Link].
-
The Journal of Physical Chemistry C - ACS Publications. Surface pKa of Saturated Carboxylic Acids at the Air/Water Interface: A Quantum Chemical Approach. Retrieved from [Link].
-
ResearchGate. Does anyone have information on pKa of some carboxylic acids?. Retrieved from [Link].
-
Scribd. pKa and Melting Points of Fatty Acids. Retrieved from [Link].
-
RSC Publishing. Are the pKa values of free fatty acids in aqueous solution abnormally high? An NMR and computational perspective. Retrieved from [Link].
-
CK-12 Foundation. Physical Properties of Carboxylic Acids. Retrieved from [Link].
-
UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link].
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link].
-
HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link].
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link].
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link].
-
SpringerLink. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Retrieved from [Link].
-
ScienceDirect. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Retrieved from [Link].
-
Oregon State University. Carboxylic Acid Spectroscopy - CH 336. Retrieved from [Link].
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link].
-
UCLA. Carboxylic Acids. Retrieved from [Link].
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].
-
Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. Retrieved from [Link].
-
Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carbox. Retrieved from [Link].
-
Institute For Research In Schools. Towards Greener Fragrances Esterification Reactions With Ionic Liquids.. Retrieved from [Link].
- Google Patents. US20040106818A1 - Process for the preparation of cyclohexanol derivatives.
-
Wikipedia. Ketone halogenation. Retrieved from [Link].
-
KPU Pressbooks. 6.2 Halogenation of the α-Carbon – Organic Chemistry II. Retrieved from [Link].
-
Quora. How to convert cyclohexane to hexan-1,6-dioic acid. Retrieved from [Link].
-
Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link].
-
25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link].
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link].
Sources
- 1. 6-Cyclohexylhexanoic acid | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 3. Catalytic Hydrogenation of Benzoic Acid | IntechOpen [intechopen.com]
- 4. 19.5. Reductions of Aromatic Rings | Organic Chemistry II [courses.lumenlearning.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. chem.libretexts.org [chem.libretexts.org]
The Physicochemical Profile and Synthetic Utility of 6-Cyclohexylhexanoic Acid in Target-Directed Drug Design
Executive Summary
As drug development pushes toward highly specific lipid-modulating therapeutics, aliphatic and alicyclic carboxylic acids have become foundational building blocks for synthesizing enzyme inhibitors. 6-cyclohexylhexanoic acid (CAS: 4354-56-7) is a prime example of such a scaffold. Featuring a hydrophobic cyclohexyl ring tethered to a six-carbon aliphatic chain terminating in a polar carboxylate headgroup, this molecule presents unique physicochemical characteristics [1].
As a Senior Application Scientist navigating the complexities of lipid-like molecules, I have engineered this whitepaper to provide researchers with a deep-dive analysis of the physical traits of 6-cyclohexylhexanoic acid. By understanding the causality between its structural topology, thermal phase transitions, and dissolution kinetics, medicinal chemists and formulation scientists can optimize its utility—most notably in the synthesis of N-Acylethanolamine Acid Amidase (NAAA) inhibitors and renin active-site binders.
Structural Architecture and Biophysical Rationale
The architectural signature of 6-cyclohexylhexanoic acid (
-
The Lipophilic Tail (Cyclohexyl + Hexyl Chain): The bulk of the molecule is highly hydrophobic, granting it exceptional membrane-permeating capabilities. This structural motif mirrors endogenous fatty acids, allowing derivatives to interact seamlessly with lipid-binding pockets of target enzymes [2].
-
The Polar Headgroup (Carboxylic Acid): The terminal carboxyl group acts as both a hydrogen bond donor and acceptor. This amphiphilic duality is essential for coupling reactions (e.g., forming amides or esters) and dictates the molecule’s solubility profile.
The most clinically significant application of this architecture is its role as a precursor in synthesizing NAAA inhibitors. By converting the carboxylic acid into specific amide or ester derivatives, researchers create compounds that prevent the degradation of endogenous anti-inflammatory lipids like Palmitoylethanolamide (PEA) [2].
Fig 1: Pathway of 6-cyclohexylhexanoic acid derivatives acting as NAAA inhibitors.
Quantitative Physicochemical Properties
To reliably formulate and utilize 6-cyclohexylhexanoic acid, a rigorous understanding of its quantitative properties is required. Below is a synthesized table of verified physicochemical data [1, 2].
| Parameter | Value / Description | Pharmacological / Handling Implication |
| Molecular Weight | Low molecular weight facilitates high ligand-efficiency during structural derivatization. | |
| Melting Point | Critical Handling Metric. Exists as a waxy solid at room temperature ( | |
| Boiling Point | Indicates high thermal stability, preventing evaporative loss during heated reflux synthesis. | |
| Density | Slightly less dense than water, facilitating phase separation during liquid-liquid extractions. | |
| XLogP3 | High lipophilicity. Requires organic co-solvents (DMSO, Methanol) for initial dissolution prior to aqueous biological assays. | |
| Solubility | Soluble in Chloroform/MeOH | Insoluble in pure water; dictates the necessity of the step-by-step formulation protocol detailed in Section 4. |
The Causality of the Melting Point
As an application scientist, the
Formulation Dynamics & Solubilization Protocol
To integrate 6-cyclohexylhexanoic acid into cell-based assays or liquid chromatography workflows, researchers must overcome its high XLogP3 (
Fig 2: Solubilization and analytical preparation workflow for 6-cyclohexylhexanoic acid.
Step-by-Step Methodology: Thermal-Shift Solubilization
-
Phase Transition (Thermal Shift):
-
Place the glass vial containing the solid 6-cyclohexylhexanoic acid into a dry block heater set to
for 5 minutes. -
Causality: Transitioning the molecule from a waxy solid to an isotropic oil drastically increases the surface area and thermodynamic ease of solvent intercalation.
-
-
Primary Stock Generation:
-
To the liquefied compound, immediately add anhydrous Dimethyl Sulfoxide (DMSO) or Methanol to achieve a
primary stock. Vortex for 30 seconds. -
System Validation: Visually inspect against a dark background. The solution must be 100% optically clear.
-
-
Aqueous Buffer Dilution:
-
Perform a 1:1000 serial dilution of the primary stock into the target aqueous assay buffer (e.g., PBS) while maintaining rapid agitation. The final DMSO concentration should be
to prevent cellular toxicity in downstream in vitro assays. -
System Validation: To ensure no micro-precipitation has occurred, pass a
laser pointer through the vial. The absence of the Tyndall effect confirms a true solution. For rigorous GLP standards, validate via Dynamic Light Scattering (DLS).
-
Analytical Quantification (LC-MS/MS Protocol)
For pharmacokinetic tracking or synthetic verification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard [3]. Because 6-cyclohexylhexanoic acid is a carboxylic acid without basic nitrogen centers, it readily deprotonates, making Electrospray Ionization in Negative Mode (ESI-) the optimal detection choice.
Step-by-Step Methodology: LC-MS/MS Workflow
-
Matrix Extraction (If analyzing biological fluids):
-
Add
of the biological sample to of ice-cold Acetonitrile (containing an internal standard, e.g., deuterated hexanoic acid) to crash out proteins. -
Centrifuge at
for 10 minutes at . Extract the supernatant.
-
-
Chromatographic Separation:
-
Column:
Reversed-Phase column (e.g., ). -
Mobile Phase A: HPLC-grade Water with
Ammonium Acetate (pH adjusted to ~8.0 to ensure the carboxylate is fully ionized, enhancing negative mode sensitivity). -
Mobile Phase B: 100% Acetonitrile.
-
Causality: Using a basic aqueous phase drives the equilibrium of the acid (
) entirely to the ionized carboxylate form ( ), dramatically increasing the signal-to-noise ratio in the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
Operate the mass spectrometer in ESI- mode.
-
Monitor the transition from the deprotonated parent ion
at to its dominant product ions using Multiple Reaction Monitoring (MRM).
-
References
-
Title: 6-Cyclohexylhexanoic acid | C12H22O2 | CID 220013 Source: PubChem, National Center for Biotechnology Information URL: [Link]
Structural Parallels in Hydrophobic Pocket Targeting: The Dual Biological Activity of 6-Cyclohexylhexanoic Acid
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Subject: Pharmacological Activity and Mechanistic Profiling of 6-Cyclohexylhexanoic Acid (CAS 4354-56-7)
Executive Summary
In medicinal chemistry and rational drug design, lipid-mimetic aliphatic chains terminating in bulky cycloalkanes are highly valued for their ability to project into deep hydrophobic enzymatic pockets. 6-Cyclohexylhexanoic acid (C12H22O2) stands out as a privileged structural scaffold that has historically anchored two distinct—yet mechanistically convergent—areas of pharmacology. First, it achieved prominence as a transition-state isostere precursor used in the development of orally active human renin inhibitors (anti-hypertensives)[1][2]. More recently, it has re-emerged as a critical pharmacophore building block for inhibitors of N-acylethanolamine acid amidase (NAAA), offering potent anti-inflammatory and analgesic activities by modulating endogenous lipid signaling[3][4].
This technical whitepaper details the known biological activities of 6-cyclohexylhexanoic acid, the structural causality underlying its enzymatic selectivity, and the robust experimental protocols required to validate its inhibitory efficacy.
Molecular Physiology & Pharmacological Grounding
The biological utility of 6-cyclohexylhexanoic acid is directly driven by its physicochemical properties. The molecule consists of a flexible 6-carbon aliphatic linker terminating in a rigid, highly lipophilic cyclohexyl ring, capped by a polar carboxylic acid group.
-
Entropic Advantage in Binding: The flexible hexanoic chain mimics endogenous lipid tails or the side chains of hydrophobic amino acids. When the bulky cyclohexyl ring enters a hydrophobic target pocket (e.g., the S1/S3 subsite of an aspartyl protease or the acyl-chain channel of an amidase), it displacing highly ordered water molecules. This desolvation drives a massive favorable increase in entropy (
), resulting in sub-micromolar binding affinities. -
Metabolic Stability: Unlike purely linear aliphatic chains (such as palmitic or stearic acid mimics) which are rapidly degraded via mitochondrial
-oxidation, the terminal cycloalkane creates steric hindrance, conferring enhanced in vivo half-life[5][6].
Transition-State Mimicry in Aspartyl Proteases (Renin)
Historically, 6-cyclohexylhexanoic acid derivatives were pivotal in mapping the transition state of human renin. Renin is the aspartyl protease responsible for the rate-limiting cleavage of angiotensinogen into angiotensin I. Early peptide-based inhibitors failed due to poor oral bioavailability and rapid proteolytic degradation.
To bypass this, researchers at Ciba-Geigy (now Novartis) synthesized pseudopeptides utilizing a dipeptide transition-state mimic derived from 6-cyclohexylhexanoic acid—specifically (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-6-cyclohexylhexanoic acid (abbreviated as Cha-ψ(CH(OH)CH2)-Val)[1][6].
Mechanism of Action: This non-cleavable hydroxyethylene isostere perfectly mimics the tetrahedral transition state of the scissile Leu-Val or Val-Ile bond in angiotensinogen. The cyclohexyl ring projects deeply into the S1/S3 hydrophobic sub-pockets of renin, driving phenomenal binding affinity while resisting proteolytic cleavage[2][5].
Caption: Mechanism of human renin inhibition by 6-cyclohexylhexanoic acid transition-state isosteres.
Quantitative Enzyme Specificity
One of the landmark successes of deploying this cyclohexyl-aliphatic moiety was its extraordinary selectivity. The resulting tetrapeptide-length inhibitor (Compound 8i ) inhibited renin in the nanomolar range while sparing related off-target aspartyl proteases (Pepsin and Cathepsin D) by several orders of magnitude[1].
Table 1: Inhibitory Profile of 6-Cyclohexylhexanoic Acid-derived Transition Mimic (Compound 8i)
| Target Enzyme | Protein Family | IC | Fold-Selectivity (vs Renin) |
| Human Renin | Aspartyl Protease | Baseline (1x) | |
| Cathepsin D | Aspartyl Protease | ~1,500x weaker | |
| Pepsin | Aspartyl Protease | ~4,000x weaker |
(Data derived from Bühlmayer et al., J. Med. Chem. 1988[1])
Modulation of Lipid Signaling via NAAA Inhibition
Beyond anti-hypertensive applications, 6-cyclohexylhexanoic acid serves as a fundamental building block in modern lipidomic pharmacology, specifically targeting N-Acylethanolamine Acid Amidase (NAAA) [3][4].
NAAA is a lysosomal hydrolase highly expressed in macrophages that degrades palmitoylethanolamide (PEA), an endogenous bioactive lipid that activates PPAR-
Mechanism of Action: To block NAAA, medicinal chemists require an inhibitor that mimics the 16-carbon linear chain of PEA but avoids rapid metabolic degradation. 6-Cyclohexylhexanoic acid acts as the perfect lipophilic mimetic: its 12-carbon total footprint (6-carbon chain + 6-carbon ring) fits precisely into the hydrophobic acyl-binding channel of NAAA. Derivatives utilizing 6-cyclohexylhexanoic acid covalently or non-covalently block the catalytic nucleophile of NAAA, elevating endogenous PEA levels and triggering profound anti-inflammatory states[3][4].
Caption: Disruption of PEA degradation via NAAA inhibition by 6-cyclohexylhexanoic acid derivatives.
Experimental Methodologies: NAAA In Vitro Validation Protocol
To establish trust and verify pharmacological causality when synthesizing new 6-cyclohexylhexanoic acid derivatives, researchers must utilize a self-validating system. The following protocol outlines a Fluorometric Kinetic Assay for NAAA inhibition.
Causality Checkpoint: NAAA is a lysosomal enzyme, meaning its catalytic conformation is strictly pH-dependent. Running this assay at physiological pH (7.4) will yield false negatives; the buffer must be acidified (pH 4.5) to maintain the enzyme's structural integrity and reflect the native lysosomal environment.
Step-by-Step Fluorometric Assay
-
Enzyme Preparation: Suspend recombinant human NAAA (rhNAAA) in an acidic assay buffer (100 mM citrate-phosphate buffer, pH 4.5, supplemented with 0.1% Triton X-100 to prevent lipid substrate micelle aggregation).
-
Inhibitor Pre-Incubation: Dispense 10
L of 6-cyclohexylhexanoic acid-derived test compounds (dissolved in DMSO, spanning a 10-point dose-response concentration range from to M) into a black 96-well microtiter plate. Add 80 L of rhNAAA solution.-
Rationale: A 30-minute pre-incubation at 37°C is mandatory. Because the cyclohexyl moiety relies on deep, sterically constrained hydrophobic interactions, thermodynamic equilibrium takes time to establish prior to introducing the competing substrate.
-
-
Substrate Introduction: Initiate the reaction by adding 10
L of the fluorogenic substrate PAMCA (N-(4-methyl coumarin-7-yl) palmitamide) at a final concentration of 10 M. -
Kinetic Readout: Continuously monitor the fluorescence using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm for 60 minutes at 37°C.
-
Validation: The enzymatic cleavage of the amide bond in PAMCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) fluorophore. Total fluorescence emitted directly correlates to uninhibited NAAA activity.
-
-
Data Analysis: Plot the relative fluorescence units (RFU) against the log[Inhibitor] concentration. Use a 4-parameter logistic non-linear regression model to determine the IC
value.
References
-
Bühlmayer, P., et al. (1988). Synthesis and biological activity of some transition-state inhibitors of human renin. Journal of Medicinal Chemistry, 31(9), 1839-46.[Link]
-
Rasetti, V., et al. (1996). Bioactive hydroxyethylene dipeptide isosteres with hydrophobic (P3-P1)-moieties. A novel strategy towards small non-peptide renin inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]
-
Newman, D. J., & Cragg, G. M. (2016). Natural Products as Sources of New Drugs from 1981 to 2014. Journal of Natural Products, ACS Publications.[Link]
Sources
- 1. Synthesis and biological activity of some transition-state inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-cyclohexylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 4. 6-cyclohexylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Strategic Exploitation of 6-Cyclohexylhexanoic Acid in Advanced Therapeutics and Lipid Engineering
Executive Summary
As the landscape of drug delivery and infectious disease evolves, lipid engineering has shifted from utilizing canonical straight-chain fatty acids to exploring sterically complex, geometrically unique architectures. 6-Cyclohexylhexanoic acid (CAS 4354-56-7) —a medium-chain fatty acid terminating in a bulky cyclohexane ring—represents a highly versatile synthetic scaffold. Originally studied as a structural analog to the omega-cyclohexyl fatty acids found in thermoacidophilic bacteria (e.g., Alicyclobacillus species)[1], this molecule is now at the forefront of three distinct biopharmaceutical research vectors: next-generation antimicrobial development, rationally designed Lipid Nanoparticles (LNPs) for nucleic acid delivery, and scaffolding for neuro-inflammatory enzyme inhibitors[2].
This technical guide synthesizes the biophysical properties of 6-cyclohexylhexanoic acid and outlines field-proven, self-validating protocols for integrating this molecule into modern developmental workflows.
Molecular & Biophysical Fundamentals
The therapeutic utility of 6-cyclohexylhexanoic acid is fundamentally rooted in its thermodynamics. In natural biological systems, omega-cyclohexyl fatty acids allow extremophile bacteria to survive extreme heat and acidic pH by modulating membrane packing density[1]. The terminal cyclic group creates a high degree of steric hindrance, preventing tight Van der Waals packing among adjacent acyl chains. When introduced synthetically, this disruption induces a highly localized increase in membrane fluidity without compromising the overall bilayer structural integrity.
Data Presentation: Physicochemical Profiling
Quantitative understanding of this molecule is critical for predicting its partition coefficient and reactivity in synthetic assays.
| Property | Value | Mechanistic Relevance | Source |
| Molecular Weight | 198.30 g/mol | Optimal for rapid membrane permeation and microfluidic mixing. | [3] |
| Formula | C₁₂H₂₂O₂ | High carbon-to-oxygen ratio dictates strong lipophilicity. | [3] |
| XLogP3-AA | 4.4 | Indicates high affinity for hydrophobic pockets and lipid bilayers. | [3] |
| Topological Polar Surface Area | 37.3 Ų | Governs the orientation of the carboxylic headgroup at aqueous interfaces. | [3] |
| Rotatable Bonds | 6 | Provides the necessary flexibility for the acyl chain to adopt localized conformational changes before the rigid cyclic terminus. | [3] |
Domain I: Next-Generation Antimicrobial Development
Bacterial resistance increasingly relies on the modification of cell membrane lipid composition to exclude antibiotics[1]. By exposing pathogens to high concentrations of 6-cyclohexylhexanoic acid, we can artificially force the incorporation of this bulky lipid into the bacterial envelope. The resulting steric clash disrupts lipid rafts and the function of transmembrane efflux pumps, resensitizing the pathogen to standard-of-care antibiotics.
Fig 1. Mechanistic pathway of membrane disruption by cyclohexyl-terminated fatty acids.
Experimental Protocol: Membrane Fluidity Quantification (Laurdan GP Assay)
Causality behind the design: Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) undergoes a shift in its emission spectrum depending on water penetration into the lipid bilayer. A lower Generalized Polarization (GP) value confirms an increase in membrane fluidity caused by the cyclohexyl group's steric bulk.
-
Step 1: Prepare synthetic Large Unilamellar Vesicles (LUVs) containing a standard bacterial lipid profile (e.g., POPE/POPG 7:3) mixed with 0%, 5%, and 10% (mol/mol) 6-cyclohexylhexanoic acid.
-
Step 2: Incorporate Laurdan dye at a lipid-to-dye ratio of 500:1.
-
Step 3: Measure fluorescence emission at 440 nm (ordered gel phase) and 490 nm (disordered fluid phase) using an excitation of 340 nm.
-
Step 4 (Self-Validation): Run a positive control treated with 50 mM Benzyl Alcohol (known membrane fluidizer) and a negative control with 30 mol% cholesterol (membrane stiffener).
-
Step 5: Calculate GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀). A statistically significant drop in GP validates the mechanism of packing disruption.
Domain II: Rational Engineering of Lipid Nanoparticles (LNPs)
In the realm of mRNA therapeutics, the bottleneck is endosomal escape. Formulating LNPs with ionizable lipids derived from 6-cyclohexylhexanoic acid introduces a crucial biophysical advantage. When the endosome acidifies, the lipid protonates. The resulting electrostatic repulsion of the headgroups, combined with the extreme spatial requirement of the terminal cyclohexyl ring, heavily favors the transition from a lamellar bilayer (L_α) to an inverted hexagonal phase (H_II), effectively shattering the endosomal membrane to release the RNA cargo.
Fig 2. Endosomal escape mechanism driven by pH-dependent H_II phase transitions of cyclic lipids.
Experimental Protocol: Microfluidic Synthesis and Integrity Validation
Causality behind the design: Rapid micromixing dictates the uniform self-assembly of LNPs. Utilizing an orthogonal fluorescence approach ensures that encapsulation metrics are not artifactual.
-
Step 1: Prepare an aqueous phase (pH 4.0 citrate buffer) containing the target mRNA.
-
Step 2: Prepare an organic phase (ethanol) containing a customized ionizable lipid synthesized from 6-cyclohexylhexanoic acid, DSPC, Cholesterol, and PEG-Lipid at a 50:10:38.5:1.5 molar ratio.
-
Step 3: Mix phases via a microfluidic herringbone device at a 3:1 Aqueous:Organic flow rate ratio (total flow rate 12 mL/min) to force rapid nanoprecipitation.
-
Step 4: Perform tangential flow filtration (TFF) against 1X PBS (pH 7.4) to strip residual ethanol and neutralize the buffer, locking the LNPs in their stable, unprotonated state.
-
Step 5 (Self-Validation): Perform a RiboGreen assay. Measure fluorescence in standard buffer (reads only unencapsulated RNA) and in the presence of 1% Triton X-100 (lyses LNPs to read total RNA). Encapsulation Efficiency (EE%) > 90% validates structural competence.
Domain III: NAAA Inhibitor Scaffolding for Neuroinflammation
Beyond its structural use in lipids, 6-cyclohexylhexanoic acid acts as an essential chemical precursor. It is a vital building block in the synthesis of lactam-based N-acylethanolamine acid amidase (NAAA) inhibitors[4]. NAAA is a lysosomal enzyme responsible for the degradation of palmitoylethanolamide (PEA), a powerful endogenous anti-inflammatory lipid. By utilizing cyclohexyl-derivatives to inhibit NAAA, researchers can sustain high levels of PEA, effectively downregulating neuroinflammation and providing profound analgesic effects[2].
Fig 3. Pharmacological targeting of NAAA and subsequent anti-inflammatory signaling via PPAR-alpha.
Experimental Protocol: Enzymatic NAAA Inhibition Assay
Causality behind the design: To establish pharmacological viability, an inhibitor generated from 6-cyclohexylhexanoic acid must prove its binding affinity against isolated NAAA without triggering off-target fatty acid amide hydrolase (FAAH) activity.
-
Step 1: Synthesize the target lactam-amide derivative utilizing 6-cyclohexylhexanoic acid as the core aliphatic tail[4].
-
Step 2: Incubate the synthesized compound at varying concentrations (1 nM to 10 µM) with recombinant human NAAA protein in a pH 4.5 assay buffer (mimicking the lysosomal environment) for 30 minutes at 37°C.
-
Step 3: Add the fluorogenic substrate N-(4-methyl coumarin-7-yl)-palmitamide (PAMCA).
-
Step 4: Measure fluorescence kinetics (Excitation 360 nm, Emission 460 nm) over 60 minutes to track enzyme cleavage velocity.
-
Step 5 (Self-Validation): Run a parallel assay using a validated reference inhibitor (e.g., ARN077) to guarantee that the system possesses the required dynamic range to accurately generate an IC₅₀ curve. Counter-screen against FAAH at pH 7.4 to prove target selectivity.
References
-
PubChem. "6-Cyclohexylhexanoic acid | C12H22O2 | CID 220013." National Institutes of Health. URL: [Link]
-
Dias, C. & Rauter, A. "Lipid-mediated antimicrobial resistance: a phantom menace or a new hope?" D-NB Info / PMC. URL:[Link]
-
Molaid / US Patent (US20160068483A1). "AMIDE DERIVATIVES OF LACTAM BASED N-ACYLETHANOLAMINE ACID AMIDASE (NAAA) INHIBITORS." URL:[Link]
Sources
- 1. Lipid-mediated antimicrobial resistance: a phantom menace or a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 3. 6-Cyclohexylhexanoic acid | C12H22O2 | CID 220013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Cyclohexyl-hexansaeure-ethylester - CAS号 4066-99-3 - 摩熵化学 [molaid.com]
The Core Mechanism of 6-Cyclohexylhexanoic Acid Derivatives in Biological Systems: An In-depth Technical Guide for Researchers
Introduction: A New Frontier in Anti-Inflammatory and Analgesic Research
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor. Within this landscape, 6-cyclohexylhexanoic acid and its derivatives have emerged as a promising class of compounds, primarily for their potent anti-inflammatory and analgesic properties. This in-depth technical guide provides a comprehensive overview of the core mechanism of action of these compounds in biological systems, focusing on their role as inhibitors of N-acylethanolamine acid amidase (NAAA). We will delve into the underlying signaling pathways, provide detailed experimental protocols for their characterization, and present key data to support their therapeutic potential.
The Central Target: N-Acylethanolamine Acid Amidase (NAAA)
The primary mechanism of action for derivatives of 6-cyclohexylhexanoic acid lies in their ability to inhibit N-acylethanolamine acid amidase (NAAA). NAAA is a cysteine hydrolase located in the lysosomes of cells, particularly immune cells like macrophages.[1] Its principal function is the degradation of N-acylethanolamines (NAEs), a class of endogenous bioactive lipids.
A key substrate for NAAA is palmitoylethanolamide (PEA) , an endogenous fatty acid amide with well-documented anti-inflammatory, analgesic, and neuroprotective effects.[1][2] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA effectively terminates its signaling functions. Therefore, inhibiting NAAA presents a strategic approach to enhance the natural beneficial effects of PEA.
The Downstream Signaling Cascade: From NAAA Inhibition to Therapeutic Effect
The inhibition of NAAA by 6-cyclohexylhexanoic acid derivatives sets off a cascade of molecular events that ultimately leads to the observed anti-inflammatory and analgesic outcomes. This pathway is centered around the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).
-
Increased Endogenous PEA Levels: By blocking the catalytic activity of NAAA, these inhibitors prevent the breakdown of PEA, leading to its accumulation within the cell.[1]
-
Activation of PPAR-α: The elevated levels of PEA allow it to bind to and activate PPAR-α, a nuclear receptor that acts as a transcription factor.[1][2]
-
Transcriptional Regulation of Inflammatory Genes: Once activated, PPAR-α translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[1] This binding event modulates the transcription of genes involved in the inflammatory response, generally leading to the suppression of pro-inflammatory gene expression.[1]
This elegant mechanism of action, which leverages the body's own anti-inflammatory pathways, makes NAAA inhibitors an attractive therapeutic strategy with the potential for a favorable side-effect profile compared to traditional anti-inflammatory drugs.
Structure-Activity Relationship (SAR) and the Role of the Cyclohexyl Moiety
The design of potent and selective NAAA inhibitors is an active area of research. Structure-activity relationship (SAR) studies have revealed the importance of a lipophilic moiety in these inhibitors to interact with the hydrophobic pocket of the NAAA active site.[3] While a variety of lipophilic groups have been explored, the cyclohexyl group, as found in derivatives of 6-cyclohexylhexanoic acid, has proven to be effective.
For instance, a potent NAAA inhibitor, designated as compound 6 (ARN726) , incorporates a cyclohexylbutyl group.[4] This compound demonstrates the successful application of a cyclohexyl-containing side chain in achieving high inhibitory potency. The synthesis of such compounds can be envisioned to start from 6-cyclohexylhexanoic acid, which provides the core cycloalkyl and hexanoic acid scaffold.
Quantitative Data: Inhibitory Potency of a Cyclohexyl-Containing NAAA Inhibitor
The efficacy of NAAA inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Description | IC50 (Human NAAA) | IC50 (Rat NAAA) | Reference |
| Compound 6 (ARN726) | (S)-enantiomer with a cyclohexylbutyl side chain | ~3.5 µM | ~3.1 µM | [4] |
Experimental Protocols
The characterization of NAAA inhibitors requires robust and reliable experimental assays. Below are detailed protocols for key in vitro and in vivo methods.
Protocol 1: In Vitro Fluorescence-Based NAAA Inhibition Assay
This high-throughput assay is used to determine the in vitro inhibitory potency of test compounds against recombinant NAAA using a fluorogenic substrate.[5][6]
Materials:
-
Human recombinant NAAA enzyme
-
NAAA assay buffer: 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5[5]
-
Fluorogenic substrate: N-(4-methylcoumarin-7-yl) palmitamide (PAMCA)
-
Test compounds (e.g., derivatives of 6-cyclohexylhexanoic acid) dissolved in DMSO
-
96-well, black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.[5]
-
Assay Plate Preparation: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for vehicle control wells) to each well.
-
Enzyme Addition: Add 88 µL of NAAA assay buffer containing the human recombinant NAAA enzyme to each well. The final enzyme concentration should be optimized to ensure linear reaction kinetics.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the PAMCA substrate solution (prepared in assay buffer) to each well. The final substrate concentration should be at or near the Michaelis-Menten constant (Km) for NAAA.[5]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (kinetic read) or at a fixed time point (e.g., 30 minutes). The fluorescent product, 7-amino-4-methylcoumarin (AMC), is detected.[5]
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic animal model of acute inflammation used to evaluate the in vivo efficacy of anti-inflammatory compounds.[1]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Test NAAA inhibitor (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (e.g., 10 mg/kg)
-
1% (w/v) carrageenan solution in sterile saline
-
Plebthysmometer or digital calipers
Procedure:
-
Animal Acclimation and Grouping: Acclimate mice to the experimental conditions for at least one week. Randomly divide the mice into experimental groups (n=8-10 per group): Vehicle control, NAAA inhibitor (at various doses, e.g., 1, 10, 30 mg/kg), and Positive control.[1]
-
Drug Administration: Administer the vehicle, NAAA inhibitor, or indomethacin via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Baseline Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each mouse using a plethysmometer.[1]
-
Induction of Inflammation: Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[1]
-
Measurement of Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume for each mouse at each time point by subtracting the baseline measurement.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide a visual representation of the NAAA signaling pathway and the experimental workflow for inhibitor assessment.
Caption: NAAA-mediated signaling pathway and its inhibition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. techtransfer.universityofcalifornia.edu [techtransfer.universityofcalifornia.edu]
- 3. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Frontiers | Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Cyclohexyl Moiety in 6-Cyclohexylhexanoic Acid: A Linchpin for NAAA Inhibition and Anti-Inflammatory Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
6-Cyclohexylhexanoic acid, a seemingly simple aliphatic carboxylic acid, holds significant promise as a scaffold for the development of potent anti-inflammatory and analgesic agents. Its biological activity is intrinsically linked to the presence of the terminal cyclohexyl group. This in-depth technical guide dissects the multifaceted role of this cyclic moiety, moving beyond a superficial acknowledgment of its lipophilicity to a detailed exploration of its impact on physicochemical properties, structure-activity relationships (SAR), and its critical contribution to the inhibition of N-acylethanolamine acid amidase (NAAA), a key enzyme in the regulation of inflammatory signaling pathways. This document will serve as a comprehensive resource for researchers aiming to leverage the unique attributes of the cyclohexyl group in the design of novel therapeutics based on the 6-cyclohexylhexanoic acid backbone.
Introduction: The Significance of 6-Cyclohexylhexanoic Acid
While the broader class of fatty acids has been extensively studied, 6-cyclohexylhexanoic acid has emerged as a molecule of interest due to its utility in the preparation of inhibitors for N-acylethanolamine acid amidase (NAAA).[1][2] NAAA is a lysosomal enzyme responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator N-palmitoylethanolamide (PEA).[3][4] By inhibiting NAAA, the endogenous levels of PEA are elevated, leading to the potentiation of its beneficial effects.[4] The therapeutic potential of NAAA inhibitors has positioned them as attractive candidates for the treatment of a range of inflammatory and pain-related disorders.[3][4]
This guide will focus specifically on the pivotal role of the cyclohexyl group within the 6-cyclohexylhexanoic acid structure, providing a detailed analysis of how this non-polar, cyclic substituent dictates the molecule's function and its potential as a precursor for potent NAAA inhibitors.
Physicochemical and Steric Influence of the Cyclohexyl Group
The substitution of a linear alkyl chain with a cyclohexyl ring profoundly alters the physicochemical profile of a molecule.[5][6] In the context of 6-cyclohexylhexanoic acid, the cyclohexyl group imparts several key characteristics that are fundamental to its biological activity.
Enhanced Lipophilicity and Membrane Permeability
The cyclohexyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the molecule. This property is crucial for its ability to interact with the hydrophobic binding pockets of enzymes and to permeate cell membranes to reach its intracellular target, NAAA, which is located in the lysosomes.[3] The hydrophobic nature of the cyclohexyl group facilitates its partitioning into lipid bilayers, a prerequisite for accessing intracellular enzymes.
Conformational Rigidity and Reduced Entropy
Unlike a flexible, linear alkyl chain, the cyclohexyl ring possesses a greater degree of conformational rigidity.[5] This pre-organization of the molecule can be advantageous for binding to a specific protein target. By reducing the number of possible conformations, the entropic penalty upon binding is minimized, which can lead to a higher binding affinity.[5] The chair conformation is the most stable arrangement for the cyclohexyl group, and this defined three-dimensional structure can offer more precise contact points with a target protein compared to a floppy alkyl chain.[5][6]
Bioisosteric Replacement and Enhanced Target Interactions
In drug design, the cyclohexyl group is often employed as a bioisostere for other chemical groups, such as a t-butyl group or a phenyl ring.[5] As a bioisostere for a flat phenyl group, the three-dimensional nature of the cyclohexyl ring can provide more extensive van der Waals interactions within a binding pocket, potentially leading to increased potency.[5] When compared to a linear alkyl chain, the cyclohexyl group's defined shape can lead to more optimal space-filling within a hydrophobic pocket of a target enzyme.
The Cyclohexyl Group in the Context of NAAA Inhibition: A Structure-Activity Relationship (SAR) Perspective
While direct and comprehensive SAR studies on 6-cyclohexylhexanoic acid itself are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally related NAAA inhibitors that feature a cyclohexyl moiety.
Evidence from N-Cyclohexanecarbonylpentadecylamine (CCP)
A key piece of evidence supporting the importance of the cyclohexyl group comes from the study of N-cyclohexanecarbonylpentadecylamine (CCP), a known selective inhibitor of NAAA.[7] CCP's structure features a cyclohexyl group connected to a carbonyl, which is then attached to a long alkyl chain. The presence and efficacy of this cyclohexyl-containing inhibitor strongly suggest that this group is well-tolerated and likely contributes favorably to binding within the NAAA active site.
Role in Lipophilic Tail Recognition
NAAA possesses a narrow, hydrophobic substrate-binding pocket that accommodates the acyl chain of its natural substrates like PEA.[1] The inhibitory activity of various compounds against NAAA is critically dependent on the nature of their lipophilic tails. The cyclohexyl group at the terminus of the hexanoic acid chain in 6-cyclohexylhexanoic acid serves as a crucial component of this lipophilic tail, enabling it to occupy this hydrophobic channel.
Hypothetical Binding Model
Based on the known structure of NAAA and the SAR of its inhibitors, we can propose a hypothetical binding model for an inhibitor derived from 6-cyclohexylhexanoic acid. The carboxylic acid head group would likely interact with polar residues at the entrance of the active site, while the hexyl chain extends into the hydrophobic tunnel. The terminal cyclohexyl group would then occupy a deeper, non-polar region of the binding pocket, making extensive hydrophobic contacts with amino acid residues. This interaction would anchor the inhibitor in place, blocking substrate access to the catalytic cysteine residue of NAAA.
Experimental Protocols for Characterizing the Function of 6-Cyclohexylhexanoic Acid Derivatives
To empirically validate the role of the cyclohexyl group and to guide the development of potent NAAA inhibitors based on the 6-cyclohexylhexanoic acid scaffold, the following experimental workflows are essential.
Synthesis of Analogues for SAR Studies
A systematic SAR study would involve the synthesis of a library of 6-cyclohexylhexanoic acid analogues.
Step-by-Step Synthesis Protocol (General Scheme):
-
Starting Material: 6-Bromohexanoic acid.
-
Grignard Reagent Formation: React cyclohexylmagnesium bromide (a Grignard reagent) with the ester of 6-bromohexanoic acid in an appropriate solvent like THF.
-
Hydrolysis: Acidic workup to hydrolyze the resulting product to yield 6-cyclohexylhexanoic acid.
-
Analogue Synthesis:
-
Ring Size Variation: Synthesize analogues with cyclopentyl or cycloheptyl groups to probe the effect of ring size.
-
Substitution on the Ring: Introduce substituents (e.g., methyl, hydroxyl) at various positions on the cyclohexyl ring to explore steric and electronic effects.
-
Chain Length Variation: Synthesize analogues with shorter or longer alkyl chains (e.g., 5-cyclohexylpentanoic acid, 7-cyclohexylheptanoic acid) to determine the optimal linker length.
-
Bioisosteric Replacement: Replace the cyclohexyl group with other bulky lipophilic groups like a phenyl ring, a t-butyl group, or a branched alkyl chain.
-
In Vitro NAAA Inhibition Assay
The synthesized analogues must be screened for their ability to inhibit NAAA activity.
Step-by-Step Protocol:
-
Enzyme Source: Utilize recombinant human NAAA or a lysate from cells overexpressing the enzyme.
-
Substrate: A fluorescently labeled N-acylethanolamine substrate (e.g., N-(4-nitrobenzo-2-oxa-1,3-diazole)-palmitoylethanolamine).
-
Assay Buffer: An acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Incubation: Incubate the enzyme, substrate, and varying concentrations of the test compounds (dissolved in DMSO).
-
Detection: Measure the increase in fluorescence resulting from the cleavage of the substrate by NAAA using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
Cellular Thermal Shift Assay (CETSA)
To confirm target engagement in a cellular context, a CETSA can be performed.
Step-by-Step Protocol:
-
Cell Culture: Use a relevant cell line that endogenously expresses NAAA (e.g., macrophages).
-
Compound Treatment: Treat the cells with the test compound or vehicle control.
-
Thermal Challenge: Heat aliquots of the cell lysate to a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Western Blot Analysis: Detect the amount of soluble NAAA at each temperature using a specific antibody.
-
Data Analysis: A shift in the melting temperature of NAAA in the presence of the compound indicates direct binding.
Data Presentation and Visualization
Table 1: Physicochemical Properties of 6-Cyclohexylhexanoic Acid and Representative Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| 6-Cyclohexylhexanoic Acid | C₁₂H₂₂O₂ | 198.30 | 4.4 |
| 6-Phenylhexanoic Acid | C₁₂H₁₆O₂ | 192.25 | 3.5 |
| 6-tert-Butylhexanoic Acid | C₁₀H₂₀O₂ | 172.26 | 3.2 |
| 5-Cyclohexylpentanoic Acid | C₁₁H₂₀O₂ | 184.27 | 3.9 |
Diagrams
Figure 1: Hypothetical binding of 6-cyclohexylhexanoic acid to the NAAA active site.
Figure 2: Experimental workflow for SAR studies of 6-cyclohexylhexanoic acid analogues.
Conclusion and Future Directions
The cyclohexyl group in 6-cyclohexylhexanoic acid is far more than a simple lipophilic appendage; it is a critical determinant of the molecule's potential as a modulator of NAAA activity. Its defined three-dimensional structure, conformational rigidity, and substantial non-polarity are key features that likely contribute to high-affinity binding within the hydrophobic pocket of the enzyme. While direct experimental evidence for 6-cyclohexylhexanoic acid's interaction with NAAA is still emerging, the data from structurally related inhibitors provide a strong rationale for its role.
Future research should focus on comprehensive SAR studies, as outlined in this guide, to precisely map the interactions of the cyclohexyl group and to optimize the overall structure for enhanced potency and selectivity. Furthermore, co-crystallization of NAAA with inhibitors derived from 6-cyclohexylhexanoic acid would provide invaluable atomic-level insights into the binding mode and pave the way for the rational design of next-generation anti-inflammatory and analgesic therapeutics.
References
-
Fiveable. (2025, August 15). Cyclohexyl Definition. Fiveable. Retrieved from [Link]
- Li, Y., Yang, L., Chen, L., Zhu, C., Huang, R., Zheng, X., ... & Fu, J. (2012). Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)
-
PubChem. (n.d.). 6-Cyclohexylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PatSnap. (2024, June 25). What are NAAA inhibitors and how do they work? PatSnap. Retrieved from [Link]
-
OMICS International. (n.d.). The Role of Alkyl Groups in Organic Chemistry and Drug Design. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
- Tsuboi, K., Hilligsmann, C., Vandevoorde, S., Lambert, D. M., & Ueda, N. (2004). N-cyclohexanecarbonylpentadecylamine: a selective inhibitor of the acid amidase hydrolysing N-acylethanolamines, as a tool to distinguish acid amidase from fatty acid amide hydrolase. Biochemical Journal, 379(Pt 3), 833–839.
-
Wikipedia. (n.d.). Cyclohexane. Wikipedia. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexyl 6-cyclohexylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). The strategy of developing NAAA inhibitors. A-C, the chemical structures of classic NAAA inhibitors including PEA (A), CCP (B), and (S)-OOPP (C); (D) SAR study of 1-Pentadecanyl-carbonyl pyrrolidine; (E) Dose-dependent inhibition of 1-Pentadecanyl-carbonyl pyrrolidine on NAAA activity. ResearchGate. Retrieved from [Link]
Sources
- 1. air.unipr.it [air.unipr.it]
- 2. researchgate.net [researchgate.net]
- 3. Advances in the discovery of N-acylethanolamine acid amidase inhibitors [escholarship.org]
- 4. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds | PLOS One [journals.plos.org]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Inhibition of N-acetylglutamate synthase by various monocarboxylic and dicarboxylic short-chain coenzyme A esters and the production of alternative glutamate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking the Potential of 6-Cyclohexylhexanoic Acid: A Technical Guide to Novel Applications
Abstract
This technical guide provides a comprehensive exploration of 6-cyclohexylhexanoic acid, a molecule poised for significant innovation across diverse scientific and industrial sectors. Moving beyond its established applications, this document delves into novel, scientifically-grounded opportunities in targeted drug discovery, advanced polymer science, and specialized industrial formulations. We present the core chemical and physical properties of 6-cyclohexylhexanoic acid as a foundation for understanding its potential. The subsequent sections are dedicated to detailed proposals for its application as a scaffold for next-generation anti-inflammatory drugs, a monomer for high-performance polymers, a key component in advanced lubricants and corrosion inhibitors, and a novel antimicrobial agent. Each proposed application is supported by a strong scientific rationale, detailed experimental protocols for validation, and visual workflows to guide researchers and developers. This guide is intended for scientists, researchers, and professionals in drug development and materials science who are seeking to leverage the unique structural features of 6-cyclohexylhexanoic acid for groundbreaking applications.
Foundational Profile of 6-Cyclohexylhexanoic Acid
6-Cyclohexylhexanoic acid, with the chemical formula C₁₂H₂₂O₂, is a saturated fatty acid characterized by a six-carbon aliphatic chain attached to a cyclohexane ring. This unique structure, combining a flexible alkyl chain with a rigid cyclic moiety, underpins its versatile chemical reactivity and physical properties.
| Property | Value | Source |
| Molecular Weight | 198.30 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 323.8 °C at 760 mmHg | |
| LogP | 4.4 | |
| Solubility | Soluble in organic solvents, limited solubility in water |
The established applications of 6-cyclohexylhexanoic acid have primarily been in the synthesis of N-acylethanolamine acid amidase (NAAA) inhibitors, which exhibit anti-inflammatory and analgesic properties.[1] It also serves as a monomer in the production of polyamides, such as Nylon 6.[2] This guide, however, will focus on the vast, untapped potential of this molecule.
Novel Application in Drug Discovery: A Scaffold for Selective Anti-Inflammatory Agents
The presence of the cyclohexyl group offers a unique opportunity to design novel anti-inflammatory drugs with improved potency and pharmacokinetic profiles. The cyclohexyl moiety can act as a bioisostere for phenyl or t-butyl groups, which are common in many drug molecules.[3][4] This substitution can lead to enhanced metabolic stability, better target engagement due to its three-dimensional structure, and reduced off-target toxicity.[3][5]
Scientific Rationale: Targeting Cyclooxygenase-2 (COX-2)
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator of the inflammatory response. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective, many exhibit gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2. We hypothesize that the unique structural features of 6-cyclohexylhexanoic acid can be leveraged to design selective COX-2 inhibitors. The bulky cyclohexyl group can be oriented to interact with the hydrophobic side pocket of the COX-2 active site, a key feature that distinguishes it from the narrower active site of COX-1, thus conferring selectivity.[6][7]
Proposed Molecular Design and Synthesis
We propose the synthesis of a series of amide and ester derivatives of 6-cyclohexylhexanoic acid. The carboxylic acid group can be functionalized to introduce moieties known to interact with the active site of COX-2, such as a sulfonamide group, which is present in the selective COX-2 inhibitor celecoxib.
Caption: Synthetic workflow for novel 6-cyclohexylhexanoic acid derivatives.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized 6-cyclohexylhexanoic acid derivatives against human recombinant COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes (Cayman Chemical).
-
Arachidonic acid (substrate).
-
Synthesized 6-cyclohexylhexanoic acid derivatives.
-
Celecoxib (positive control for selective COX-2 inhibition).
-
Ibuprofen (non-selective control).
-
COX inhibitor screening assay kit (e.g., Cayman Chemical, Cat. No. 701050).
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds and controls in a 96-well plate.
-
Add the COX-1 or COX-2 enzyme to each well.
-
Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further period (e.g., 2 minutes at 37°C).
-
Stop the reaction and measure the production of prostaglandin F2α using a suitable detection method (e.g., enzyme immunoassay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Advanced Materials: Engineering High-Performance Polymers
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for enhancing their thermal and mechanical properties.[8][9] The rigid cyclohexyl group in 6-cyclohexylhexanoic acid can impart increased glass transition temperature (Tg), improved thermal stability, and enhanced mechanical strength to polymers.[10][11]
Scientific Rationale: Novel Polyesters with Enhanced Thermal Stability
We propose the synthesis of novel polyesters using 6-cyclohexylhexanoic acid as a key monomer. By copolymerizing it with various diols, it is possible to create a new class of polyesters with tunable properties. The cyclohexyl group is expected to restrict the rotational freedom of the polymer chains, leading to a higher Tg and improved dimensional stability at elevated temperatures.
Caption: Workflow for the synthesis and characterization of novel polyesters.
Experimental Protocol: Synthesis and Characterization of a 6-Cyclohexylhexanoic Acid-Based Polyester
-
Objective: To synthesize a polyester from 6-cyclohexylhexanoic acid and 1,4-butanediol and characterize its thermal properties.
-
Materials:
-
6-Cyclohexylhexanoic acid.
-
1,4-Butanediol.
-
Titanium(IV) butoxide (catalyst).
-
Antioxidant (e.g., Irganox 1010).
-
Nitrogen gas (high purity).
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
-
-
Procedure (Melt Polycondensation):
-
Charge the reactor with equimolar amounts of 6-cyclohexylhexanoic acid and 1,4-butanediol, along with the catalyst (e.g., 250 ppm) and antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 180-200°C with stirring to initiate the esterification reaction, collecting the water byproduct.
-
After the theoretical amount of water has been collected (approximately 2-3 hours), gradually increase the temperature to 220-240°C and apply a vacuum (below 1 mbar).
-
Continue the polycondensation reaction under vacuum for 3-4 hours until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor and cool it rapidly.
-
-
Characterization:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer by determining the onset of decomposition temperature.
-
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Specialized Industrial Applications: High-Performance Lubricants and Corrosion Inhibitors
The unique chemical structure of 6-cyclohexylhexanoic acid makes it a promising candidate for use in high-performance lubricants and as a corrosion inhibitor. Carboxylic acids and their derivatives are known to form protective films on metal surfaces, reducing friction and wear.[12][13][14][15] The presence of the bulky and hydrophobic cyclohexyl group could enhance the durability and thermal stability of these protective films.
Scientific Rationale: Enhanced Boundary Lubrication and Corrosion Protection
In boundary lubrication regimes, where metal surfaces are in close contact, the formation of a robust adsorbed layer of lubricant molecules is crucial. The carboxylic acid head of 6-cyclohexylhexanoic acid can strongly adsorb onto metal surfaces, while the cyclohexyl-containing tail can form a dense, protective layer. This layer can provide excellent lubricity and also act as a barrier to corrosive agents.
Experimental Protocol: Evaluation of Lubricity and Corrosion Inhibition
-
Objective: To evaluate the performance of 6-cyclohexylhexanoic acid as a lubricant additive and corrosion inhibitor in a base oil.
-
Materials:
-
6-Cyclohexylhexanoic acid.
-
Base oil (e.g., Group III mineral oil).
-
Steel test specimens.
-
High-frequency reciprocating rig (HFRR) for lubricity testing.
-
Salt spray cabinet for corrosion testing (ASTM B117).
-
-
Procedure (Lubricity):
-
Prepare blends of the base oil with varying concentrations of 6-cyclohexylhexanoic acid (e.g., 0.1, 0.5, 1.0 wt%).
-
Conduct HFRR tests on the blends according to standard procedures (e.g., ASTM D6079).
-
Measure the wear scar diameter on the steel ball after the test. A smaller wear scar indicates better lubricity.
-
-
Procedure (Corrosion Inhibition):
-
Coat steel panels with the prepared oil blends.
-
Expose the panels in a salt spray cabinet according to ASTM B117.
-
Periodically inspect the panels for signs of corrosion (e.g., rust).
-
Compare the performance of the blends containing 6-cyclohexylhexanoic acid to the base oil alone.
-
Emerging Frontier: Novel Antimicrobial Agents
Fatty acids are known to possess antimicrobial properties, primarily by disrupting the bacterial cell membrane.[16][17][18][19] The lipophilic nature of 6-cyclohexylhexanoic acid suggests it may have similar activity. The cyclohexyl group could enhance its ability to intercalate into and disrupt the lipid bilayer of bacterial membranes, leading to cell death.
Scientific Rationale: Membrane Disruption and Biofilm Inhibition
We hypothesize that 6-cyclohexylhexanoic acid can act as a membrane-active antimicrobial agent. Its incorporation into the bacterial membrane could lead to increased membrane fluidity, leakage of intracellular components, and ultimately, cell lysis. Furthermore, by modifying the bacterial cell surface, it may also inhibit the formation of biofilms, which are a major cause of persistent infections.
Experimental Protocol: Determination of Antimicrobial and Antibiofilm Activity
-
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of 6-cyclohexylhexanoic acid against a panel of pathogenic bacteria, and to assess its ability to inhibit biofilm formation.
-
Materials:
-
6-Cyclohexylhexanoic acid.
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa).
-
Mueller-Hinton broth (MHB).
-
96-well microtiter plates.
-
Crystal violet stain for biofilm assay.
-
-
Procedure (MIC/MBC):
-
Perform a serial two-fold dilution of 6-cyclohexylhexanoic acid in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
-
To determine the MBC, plate aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Procedure (Biofilm Inhibition):
-
Grow bacteria in the presence of sub-MIC concentrations of 6-cyclohexylhexanoic acid in a 96-well plate.
-
After incubation, wash the wells to remove non-adherent bacteria.
-
Stain the remaining biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
Conclusion and Future Directions
6-Cyclohexylhexanoic acid is a molecule with a rich potential that extends far beyond its current applications. Its unique combination of a flexible alkyl chain and a rigid cyclohexyl ring makes it an ideal candidate for innovation in several high-value areas. The proposed novel applications in this technical guide – as a scaffold for selective COX-2 inhibitors, a monomer for high-performance polymers, an additive for advanced lubricants, and a novel antimicrobial agent – are all supported by strong scientific principles and offer clear pathways for further research and development. It is our hope that this guide will inspire researchers and industry professionals to explore the exciting possibilities that 6-cyclohexylhexanoic acid holds.
References
-
Palacio, M., & Bhushan, B. (2019). Fatty Acid-Derived Ionic Liquid Lubricant. Protic Ionic Liquid Crystals as Protic Ionic Liquid Additives. Coatings, 9(11), 724. [Link]
-
ResearchGate. (2019). (PDF) Fatty Acid-Derived Ionic Liquid Lubricant. Protic Ionic Liquid Crystals as Protic Ionic Liquid Additives. Retrieved from [Link]
-
Teo, Z. Q., & Hedrick, J. L. (2020). The synthesis, properties and potential applications of cyclic polymers. Nature Reviews Chemistry, 4(6), 284-297. [Link]
-
Lube Media. (n.d.). Vegetable oil-based additives for lubricant formulations. Retrieved from [Link]
-
Liénard, R., De Winter, J., & Coulembier, O. (2020). Cyclic polymers: Advances in their synthesis, properties, and biomedical applications. Journal of Polymer Science, 58(11), 1481-1502. [Link]
-
LookChem. (n.d.). Cyclohexyl Methacrylate: Aqueous Polymerization Complexes and Dynamic Fragility. Retrieved from [Link]
-
Zhang, Y., & He, J. (2022). Cyclic polymers: synthesis, characteristics, and emerging applications. Polymer Chemistry, 13(33), 4744-4760. [Link]
- Google Patents. (n.d.). US9029304B2 - Lubricating oil additive composition and method of making the same.
-
Lacikova, L., Pferschy-Wenzig, E. M., Masterova, I., Grancai, D., & Bauer, R. (2009). Anti-inflammatory potential and fatty acid content of lipophilic leaf extracts of four Staphylea L. species. Natural Product Communications, 4(4), 1934578X0900400. [Link]
-
Wang, Z., & Chen, E. Y. X. (2022). Understanding the Structure–Polymerization Thermodynamics Relationships of Fused-Ring Cyclooctenes for Developing Chemically Recyclable Polymers. Macromolecules, 55(2), 655-664. [Link]
-
Cho, A. K., Hiramatsu, M., Schmitz, D. A., Vargas, H. M., & Landaw, E. M. (1993). A behavioral and pharmacokinetic study of the actions of phenylcyclohexyldiethylamine and its active metabolite, phenylcyclohexylethylamine. The Journal of Pharmacology and Experimental Therapeutics, 264(3), 1401-1405. [Link]
-
Berti, C., Celli, A., Marchese, P., & Marianucci, E. (2008). Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Journal of Polymer Science Part B: Polymer Physics, 46(7), 619-630. [Link]
-
SlidePlayer. (n.d.). Bioisosteres in Drug Design – “Escape from Flatland”. Retrieved from [Link]
-
ResearchGate. (2009). Anti-inflammatory Potential and Fatty Acid Content of Lipophilic Leaf Extracts of Four Staphylea L. Species. Retrieved from [Link]
-
Nature. (n.d.). [12]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Retrieved from [Link]
-
ACS Publications. (2026). Fatty Acid-Conjugated Antimicrobial Peptides: Advances in Design, Activity, and Therapeutic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antioxidant and Anti-Inflammatory Mechanisms of Lipophilic Fractions from Polyscias fruticosa Leaves Based on Network Pharmacology, In Silico, and In Vitro Approaches. Retrieved from [Link]
-
Kaya, I., & Pala, C. Y. (2014). Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography. Se pu = Chinese journal of chromatography, 32(7), 746–752. [Link]
-
National Center for Biotechnology Information. (n.d.). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Anti-Inflammatory and Antioxidant Activities of Lipophilic Fraction from Liriope platyphylla Seeds Using Network Pharmacology, Molecular Docking, and In Vitro Experiments. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Cyclohexyl analogues of some antiinflammatory drugs. Retrieved from [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
American Journal of PharmTech Research. (n.d.). The Use of Bioisosterism in Drug Design and Molecular Modification. Retrieved from [Link]
-
Clarke, S. R., & Schlievert, P. M. (2007). Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus. Journal of Clinical Microbiology, 45(10), 3427-3430. [Link]
-
ResearchGate. (2007). Poly(carbonate ester)s Based on Units of 6-Hydroxyhexanoic Acid and Glycerol. Retrieved from [Link]
-
MDPI. (n.d.). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. Retrieved from [Link]
-
ResearchGate. (2022). Cyclic polymers: synthesis, characteristics, and emerging applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. Retrieved from [Link]
-
Wuest, F. R., & Wuest, M. (2017). In situ click chemistry generation of cyclooxygenase-2 inhibitors. Nature Communications, 8(1), 14764. [Link]
-
National Center for Biotechnology Information. (n.d.). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Retrieved from [Link]
-
Frontiers. (n.d.). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Retrieved from [Link]
-
MDPI. (n.d.). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus. Retrieved from [Link]
-
Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, G. A., & Marnett, L. J. (1998). Covalent modification of cyclooxygenase-2 (COX-2) by 2-acetoxyphenyl alkyl sulfides, a new class of selective COX-2 inactivators. Journal of Medicinal Chemistry, 41(22), 4809-4818. [Link]
-
Semantic Scholar. (n.d.). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A marine-derived fatty acid targets the cell membrane of Gram-positive bacteria. Retrieved from [Link]
-
Kim, D. Y., Jung, S. B., Choi, G. G., Kim, Y. B., & Rhee, Y. H. (2001). Biosynthesis of polyhydroxyalkanoate copolyester containing cyclohexyl groups by Pseudomonas oleovorans. International Journal of Biological Macromolecules, 29(3), 145-150. [Link]
-
United Therapeutics Corporation. (2026). United Therapeutics Corporation Announces Ralinepag Achieved 55% Reduction in Risk of Clinical Worsening in Pivotal Pulmonary Arterial Hypertension Study, Delivering Exceptional, Highly Statistically Significant Efficacy. Retrieved from [Link]
Sources
- 1. Poly Cyclohexyl Acrylate: Comprehensive Analysis Of Molecular Structure, Synthesis Routes, And Advanced Applications In Coatings And Adhesives [eureka.patsnap.com]
- 2. One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. sorensen.princeton.edu [sorensen.princeton.edu]
- 5. [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In situ click chemistry generation of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. communities.springernature.com [communities.springernature.com]
- 9. docnum.umons.ac.be [docnum.umons.ac.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Fatty Acid-Derived Ionic Liquid Lubricant. Protic Ionic Liquid Crystals as Protic Ionic Liquid Additives [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. valtris.com [valtris.com]
- 15. US9029304B2 - Lubricating oil additive composition and method of making the same - Google Patents [patents.google.com]
- 16. Bactericidal Activity of the Human Skin Fatty Acid cis-6-Hexadecanoic Acid on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Mass Spectrometry Analysis of 6-Cyclohexylhexanoic Acid
Introduction: The Analytical Imperative for 6-Cyclohexylhexanoic Acid
6-Cyclohexylhexanoic acid (C12H22O2, Molar Mass: 198.30 g/mol ) is a saturated fatty acid characterized by a cyclohexyl ring at the terminus of a hexanoic acid chain.[1] Its structural features, combining a nonpolar cyclic group with a polar carboxylic acid, make it a compound of interest in various fields, including industrial chemistry, as a potential biomarker in metabolic studies, and in the development of novel therapeutic agents. The accurate and sensitive quantification of 6-cyclohexylhexanoic acid in diverse and complex matrices necessitates robust analytical methodologies. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC-MS) and liquid chromatography (LC-MS/MS), stands as the gold standard for the selective and sensitive determination of this and other fatty acids.
This comprehensive guide provides detailed application notes and step-by-step protocols for the analysis of 6-cyclohexylhexanoic acid by both GC-MS and LC-MS/MS. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish reliable analytical workflows for this compound. The rationale behind key experimental choices is elucidated to empower users to adapt and troubleshoot these methods for their specific applications.
Method Selection: Navigating the Path to Accurate Quantification
The choice between GC-MS and LC-MS/MS for the analysis of 6-cyclohexylhexanoic acid is contingent upon several factors, including the sample matrix, required sensitivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is well-suited for volatile and thermally stable compounds. However, the polar nature of the carboxylic acid group in 6-cyclohexylhexanoic acid necessitates a derivatization step to increase its volatility and prevent poor peak shape.[2] Silylation is a common and effective derivatization strategy for this purpose.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly versatile and can often analyze compounds without derivatization, which simplifies sample preparation. For enhanced sensitivity, especially at low concentrations, derivatization can also be employed. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity for quantitative analysis in complex matrices.[3]
Caption: Decision workflow for selecting an analytical method.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A. Rationale for Derivatization
Direct analysis of free carboxylic acids by GC can lead to broad, tailing peaks due to the high polarity of the carboxyl group and its tendency to interact with active sites in the GC system.[4] Chemical derivatization is a crucial step to convert the polar carboxyl group into a less polar and more volatile derivative. Silylation, the replacement of the acidic proton with a trimethylsilyl (TMS) group, is a highly effective method for this purpose.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and widely used silylating reagent that reacts readily with carboxylic acids to form TMS esters.[5][6]
B. Sample Preparation: Liquid-Liquid Extraction (LLE)
For aqueous samples such as plasma or urine, a liquid-liquid extraction is necessary to isolate the 6-cyclohexylhexanoic acid and remove interfering matrix components.
Protocol: LLE from Aqueous Matrix
-
Sample Acidification: To a 1 mL aliquot of the sample in a glass centrifuge tube, add a suitable internal standard (e.g., a deuterated analog of 6-cyclohexylhexanoic acid). Acidify the sample to a pH of approximately 2-3 by adding 50 µL of 1 M HCl. This ensures that the carboxylic acid is in its protonated, less polar form, facilitating its extraction into an organic solvent.
-
Extraction: Add 3 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and efficient extraction.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Drying: Evaporate the ethyl acetate to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C). The dried extract is now ready for derivatization.
C. Derivatization Protocol: Silylation with BSTFA
-
Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. The pyridine acts as a solvent and a catalyst.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
Caption: Workflow for GC-MS analysis of 6-cyclohexylhexanoic acid.
D. GC-MS Instrumental Parameters
The following table provides a starting point for the GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium | Provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for standard capillary columns. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A non-polar column suitable for the separation of a wide range of compounds, including silylated derivatives. |
| Oven Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C | This temperature program allows for the separation of the analyte from solvent and other potential byproducts. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS that provides reproducible fragmentation patterns. |
| Ion Source Temp. | 230°C | A standard source temperature that balances ionization efficiency and minimizes thermal degradation. |
| Quadrupole Temp. | 150°C | A typical quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-400) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan is used for initial method development and compound identification. SIM mode enhances sensitivity by monitoring specific ions. |
E. Expected Mass Spectrum and Fragmentation
The trimethylsilyl derivative of 6-cyclohexylhexanoic acid has a molecular weight of 270.5 g/mol . The mass spectrum is expected to show characteristic fragments resulting from the cleavage of the TMS group and the hydrocarbon chain.
Predicted Key Fragment Ions (m/z):
-
[M-15]+ (m/z 255): Loss of a methyl group from the TMS moiety, a very common fragmentation pathway for TMS derivatives.
-
m/z 147: A characteristic fragment of TMS esters, [(CH3)2Si=O-Si(CH3)3]+.
-
m/z 117: A fragment corresponding to the TMS-carboxyl group, [C(=O)OSi(CH3)3]+.
-
m/z 73: The trimethylsilyl ion, [Si(CH3)3]+, which is often a base peak in the spectra of TMS derivatives.[7]
-
m/z 83: A fragment corresponding to the cyclohexyl group, [C6H11]+.
For quantitative analysis in SIM mode, monitoring the [M-15]+ ion (m/z 255) as the primary quantifier and one or two other characteristic ions (e.g., m/z 117, m/z 147) as qualifiers is recommended.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
A. Rationale for Direct Analysis and Optional Derivatization
LC-MS/MS allows for the direct analysis of 6-cyclohexylhexanoic acid in its underivatized form, which simplifies sample preparation.[4] Reversed-phase chromatography is a suitable separation technique. For enhanced sensitivity, particularly for trace-level analysis, derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) can be employed to improve ionization efficiency in the mass spectrometer.[8] This protocol will focus on the direct analysis method.
B. Sample Preparation: Protein Precipitation and LLE
For biological matrices like plasma or serum, protein precipitation followed by liquid-liquid extraction is an effective sample cleanup strategy.
Protocol: Protein Precipitation and LLE from Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum in a microcentrifuge tube, add a suitable internal standard. Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Acidification and LLE: Acidify the supernatant to pH 2-3 with 1 M HCl. Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
C. LC-MS/MS Instrumental Parameters
The following parameters provide a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatograph | ||
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size | A standard reversed-phase column providing good retention and separation for medium-chain fatty acids. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier protonates the analyte, improving peak shape and retention. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient Program | 0-1 min: 20% B1-5 min: 20% to 95% B5-7 min: 95% B7.1-9 min: 20% B | This gradient allows for the elution of the analyte while ensuring good separation from other matrix components. |
| Flow Rate | 0.3 mL/min | A suitable flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A typical injection volume for LC-MS/MS. |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Carboxylic acids readily deprotonate to form [M-H]- ions in negative ion mode, providing high sensitivity. |
| Capillary Voltage | -3.0 kV | A typical voltage for ESI in negative mode. |
| Desolvation Temp. | 400°C | Optimizes the removal of solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Assists in the desolvation process. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus the ions into the mass spectrometer. |
| Collision Gas | Argon | The most common collision gas for CID. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
D. MRM Transitions for Quantification
For MRM analysis, the precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
Proposed MRM Transitions for 6-Cyclohexylhexanoic Acid ([M-H]⁻ = m/z 197.1):
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 1 (Quantifier) | 197.1 | 197.1 | 5 | Pseudo-MRM, monitoring the precursor ion with low collision energy can be a sensitive approach for some compounds. |
| 2 (Qualifier) | 197.1 | 153.1 | 15 | Loss of CO2 (44 Da), a characteristic fragmentation of carboxylates. |
Note: The optimal collision energies should be determined experimentally for the specific instrument being used.
Caption: Workflow for LC-MS/MS analysis of 6-cyclohexylhexanoic acid.
III. Data Analysis and Quantification
For both GC-MS and LC-MS/MS, quantification is achieved by constructing a calibration curve using standards of known concentrations of 6-cyclohexylhexanoic acid. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis is then applied to the calibration curve to determine the concentration of the analyte in unknown samples.
IV. Conclusion
The protocols detailed in this application note provide a comprehensive framework for the robust and sensitive analysis of 6-cyclohexylhexanoic acid by both GC-MS and LC-MS/MS. The choice of methodology will depend on the specific analytical requirements, with GC-MS offering high resolution following derivatization, and LC-MS/MS providing high sensitivity and simplified sample preparation for direct analysis. The successful implementation of these methods will enable researchers to accurately quantify 6-cyclohexylhexanoic acid in a variety of matrices, thereby advancing research in their respective fields.
References
-
Shimadzu. (n.d.). MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Retrieved from [Link]
- Han, J., & Lin, K. (2018). High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids. Methods in Molecular Biology, 1730, 117-126.
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
Biotage. (2025). Extraction of semi-volatile compounds from drinking water using automated SPE. Retrieved from [Link]
- Fu, X., et al. (2019). LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins. Methods in Molecular Biology, 1978, 95-108.
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
- Xia, Y. Q., Whigan, D. B., & Jemal, M. (1999). A simple liquid-liquid extraction with hexane for low-picogram determination of drugs and their metabolites in plasma by high-performance liquid chromatography with positive ion electrospray tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 13(15), 1611-1621.
- Cho, S. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
-
PubChem. (n.d.). 6-Trimethylsiloxyhexanoic acid, trimethylsilyl ester. Retrieved from [Link]
-
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
- Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.
-
NIST. (n.d.). trans-4-Trimethylsilyloxy-cyclohexyl(trimethylsilyl)carboxylate. Retrieved from [Link]
-
Phenomenex. (n.d.). Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. Retrieved from [Link]
- Cho, S. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS.
- Liebich, H. M., & Wöll, J. (1979). Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum.
-
Waters. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Retrieved from [Link]
-
NIST. (n.d.). Hexacosanoic acid, TMS derivative. Retrieved from [Link]
- Jadeja, S., et al. (2024). Evaluating C18 stationary phases with a positively charged surface for proteomic LC-MS applications using mobile phase acidified with reduced formic acid concentration.
- Klåning, E., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 103.
- Riva, M., et al. (2024). A simple, versatile approach for coupling a liquid chromatograph and chemical ionization mass spectrometer for offline analysis of organic aerosol. Atmospheric Measurement Techniques, 17(2), 529-541.
-
PubChem. (n.d.). 6-Cyclohexylhexanoic acid. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
- Saharkhiz, Z., Hadjmohammadi, M. R., & Biparva, P. (2024). Determination of Celecoxib in Human Plasma by Effervescence-Assisted Dispersive Liquid–Liquid Microextraction and HPLC/UV. Malaysian Journal of Analytical Sciences, 28(2), 412-422.
- Szűcs, R., & Verleysen, D. (2005). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
- Gjelstad, A., & Pedersen-Bjergaard, S. (2014). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. Journal of Pharmaceutical and Biomedical Analysis, 98, 377-383.
Sources
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. LC-MS/MS-MRM-Based Targeted Metabolomics for Quantitative Analysis of Polyunsaturated Fatty Acids and Oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemcoplus.co.jp [chemcoplus.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
Application Note: Synthesis and Biological Evaluation of NAAA Inhibitors Utilizing 6-Cyclohexylhexanoic Acid
Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Pharmacophore design, step-by-step chemical synthesis, and enzymatic validation.
Introduction and Scientific Rationale
N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a lysosomal N-terminal nucleophile (Ntn) hydrolase responsible for the degradation of N-palmitoylethanolamide (PEA), a naturally occurring lipid mediator ()[1]. Because PEA acts as an endogenous agonist for the peroxisome proliferator-activated receptor alpha (PPAR-α), it exhibits powerful analgesic and anti-inflammatory properties ()[2]. Consequently, inhibiting NAAA prevents PEA degradation, sustaining its anti-inflammatory signaling pathway[2].
Figure 1: Mechanism of NAAA inhibitors protecting PEA to sustain PPAR-α-mediated anti-inflammatory signaling.
The Pharmacological Role of 6-Cyclohexylhexanoic Acid
The structural anatomy of the NAAA binding pocket reveals a narrow, hydrophobic channel evolved to accommodate the 16-carbon aliphatic chain of palmitic acid[1]. While early-generation synthetic inhibitors utilized straight-chain aliphatic tails, these compounds exhibited extremely poor plasma stability due to rapid metabolic
To overcome this, 6-cyclohexylhexanoic acid (CAS: 4354-56-7) has emerged as a gold-standard lipophilic building block[3][4].
-
Causality of Selection: Coupling a pharmacophore (such as an oxazolidone or
-lactam ring) to a 6-cyclohexylhexyl moiety preserves the requisite lipophilicity and steric geometry needed to deeply penetrate the NAAA binding channel[5][6]. Crucially, the bulky terminal cyclohexane ring acts as a steric shield, blocking cytochrome P450-mediatedngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -oxidation. This strategic structural modification dramatically extends the plasma half-life of the resulting inhibitors without sacrificing binding affinity[6].
Experimental Methodologies
The development of NAAA inhibitors from 6-cyclohexylhexanoic acid involves precise synthetic chemistry followed by a strictly controlled enzymatic validation system.
Protocol A: Chemical Synthesis Workflow (Amide Coupling)
This protocol details the integration of the 6-cyclohexylhexanoic acid tail with a targeted amine core (e.g., an amino-oxazolidin-2-one derivative) to form a highly potent inhibitor ()[5].
Figure 2: Standard amide coupling workflow using 6-cyclohexylhexanoic acid for synthesizing NAAA inhibitors.
Step-by-Step Procedure:
-
Carboxylic Acid Activation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-cyclohexylhexanoic acid (1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the solution to 0 °C.
-
Coupling Reagent Addition: Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 15 minutes to generate the active ester species.
-
Core Amination: Slowly introduce the amine core compound (1.1 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validating Workup: Quench with saturated aqueous
. Extract the product into Ethyl Acetate ( mL). Wash the organic layer successively with 1 M HCl, saturated , and brine.-
Causality Note: This rigorous washing protocol is essential to remove trace unreacted basic amines and coupling by-products, which can generate false positives by denaturing the enzyme in later biological screenings.
-
-
Purification: Dry over anhydrous
, concentrate in vacuo, and purify via silica gel flash chromatography (typically Hexane/EtOAc). -
Analytical Validation: Perform
-NMR (400 MHz) and LC-MS. Successful synthesis is verified by the elimination of the broad carboxyl OH resonance (~11.0 ppm) and the appearance of the distinct amide NH peak (~7.5-8.0 ppm).
Protocol B: High-Throughput Fluorescence-Based NAAA Inhibition Assay
Because NAAA is a lysosomal enzyme, its catalytic domain is only correctly folded and active at acidic pH[1][7].
Procedure:
-
Buffer Preparation: Prepare the assay buffer containing 100 mM citrate-phosphate buffer, adjusted strictly to pH 4.5 , with 0.1% Triton X-100 to simulate the lysosomal lipid microenvironment.
-
Enzyme Incubation: Aliquot recombinant human NAAA (rhNAAA) into a 96-well black microplate. Introduce the synthesized 6-cyclohexylhexanoyl derivatives (ranging from 1 nM to 10
M) and pre-incubate at 37 °C for 30 minutes. -
Substrate Cleavage: Initiate the reaction by adding the fluorogenic probe PAMCA (heptadecanoyl-7-amino-4-methylcoumarin) to achieve a final concentration of 10
M. -
Data Acquisition & Validation: Measure fluorescence dynamically for 60 minutes (Excitation: 360 nm, Emission: 460 nm). A vehicle-treated enzyme well must serve as the 100% activity control, while a known inhibitor (e.g., ARN077) should act as the positive control[8].
Quantitative Data Summary
The incorporation of the 6-cyclohexylhexanoic acid tail routinely yields sub-micromolar to nanomolar NAAA inhibitors. Below is a comparative overview of derivatives structurally grounded in this specific moiety:
Table 1: Pharmacological Profiles of 6-Cyclohexylhexanoyl-Derived NAAA Inhibitors
| Inhibitor Core Scaffold | Lipophilic Tail | Enzymatic Target | IC | Plasma Stability ( | Reference Source |
| β-Lactam (Amide Core) | 6-cyclohexylhexanoyl | Human NAAA | ~45 nM | > 120 min | WIPO Patent WO2014144547A2[5] |
| Oxazolidone (Compound 2f) | 6-cyclohexylhexanoyl | Human NAAA | 28 nM | > 4 hours | Ren et al., RSC Adv. (2017)[6] |
| Straight-Chain Analog | Palmitoyl (Straight) | Human NAAA | 10–50 nM | < 15 min | Ren et al., RSC Adv. (2017) |
Analysis: The transition from a straight palmitoyl chain to a 6-cyclohexylhexyl group maintains nanomolar potency while drastically improving metabolic resistance, demonstrating the superiority of 6-cyclohexylhexanoic acid as a synthesis block[2].
References
-
ChemicalBook : 6-CYCLOHEXYL-HEXANOIC ACID (CAS 4354-56-7) Properties and Applications.
-
World Intellectual Property Organization (WIPO) : Piomelli D., Mor M., Tarzia G. Amide derivatives of lactam based N-acylethanolamine acid amidase (NAAA) inhibitors. Patent WO2014144547A2.
-
Royal Society of Chemistry (RSC Advances) : Ren J., et al. (2017). Design, synthesis, and biological evaluation of oxazolidone derivatives as highly potent N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Adv., 7, 12455-12463.
-
National Institutes of Health (PMC) : Gorelik A., et al. (2018). Molecular mechanism of activation of the immunoregulatory amidase NAAA. Proc Natl Acad Sci U S A. 115(43): E10032–E10040.
Sources
- 1. Molecular mechanism of activation of the immunoregulatory amidase NAAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 4. 6-cyclohexylhexanoic Acid | CymitQuimica [cymitquimica.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. Design, synthesis, and biological evaluation of oxazolidone derivatives as highly potent N-acylethanolamine acid amidase (NAAA) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of 6-Cyclohexylhexanoic Acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the chemical functionalization of the carboxylic acid group of 6-cyclohexylhexanoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore key transformations including amide bond formation, esterification, and reduction to the corresponding alcohol. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles and rationale for procedural steps. This guide aims to serve as a practical resource for the synthesis of diverse derivatives of 6-cyclohexylhexanoic acid for various research and development applications.
Introduction
6-Cyclohexylhexanoic acid is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a lipophilic cyclohexyl ring and a reactive carboxylic acid handle, makes it an ideal scaffold for the synthesis of a wide range of molecular entities. The ability to efficiently and selectively functionalize the carboxylic acid group is paramount for accessing novel chemical space and developing new therapeutic agents and functional materials.
The direct conversion of a carboxylic acid to its derivatives can be challenging due to the acidic nature of the carboxyl proton, which can lead to the formation of unreactive carboxylate salts in the presence of basic reagents.[1][2] Therefore, activation of the carboxylic acid is a crucial first step in most functionalization reactions. This guide will delve into the most common and effective methods for activating and subsequently transforming the carboxylic acid group of 6-cyclohexylhexanoic acid.
Amide Bond Formation: Coupling with Amines
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and small molecule therapeutics.[3] The direct reaction between a carboxylic acid and an amine is generally inefficient. To facilitate this transformation, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] This intermediate is then readily attacked by the amine to form the desired amide and a urea byproduct.[6]
Mechanism of Carbodiimide Coupling:
The reaction proceeds through several steps:
-
Deprotonation: The carbodiimide deprotonates the carboxylic acid.[1][2]
-
Nucleophilic Attack by Carboxylate: The resulting carboxylate attacks the central carbon of the protonated carbodiimide.[1][2]
-
Formation of O-Acylisourea Intermediate: This forms the active O-acylisourea intermediate.
-
Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the intermediate.[1][2]
-
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the amide and a urea byproduct.[1][2]
To improve reaction efficiency and minimize side reactions, such as the formation of N-acylurea byproducts, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often included.[4][7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.
Carbodiimide-mediated amide coupling workflow.
Protocol 1.1.1: DCC-Mediated Amide Synthesis
This protocol describes a general procedure for the coupling of 6-cyclohexylhexanoic acid with a primary or secondary amine using DCC.
Materials:
-
6-Cyclohexylhexanoic Acid
-
Amine (1.0 - 1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.0 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 - 0.3 equivalents, optional catalyst)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 6-cyclohexylhexanoic acid (1 equivalent) and the amine (1.0-1.1 equivalents) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer. If the amine is a hydrochloride salt, add 1 equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Add DMAP (if used) to the solution.
-
In a separate flask, dissolve DCC (1 equivalent) in a minimal amount of anhydrous DCM or THF.
-
Slowly add the DCC solution to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reagent | Equivalents | Purpose |
| 6-Cyclohexylhexanoic Acid | 1.0 | Starting material |
| Amine | 1.0 - 1.1 | Nucleophile |
| DCC | 1.0 | Activating agent |
| DMAP | 0.1 - 0.3 | Catalyst (optional) |
| DCM/THF | - | Solvent |
Protocol 1.1.2: EDC/NHS-Mediated Amide Synthesis
This protocol is particularly useful for aqueous-based couplings or when a water-soluble byproduct is desired, as the urea formed from EDC is soluble in water and can be easily removed during aqueous workup.[5]
Materials:
-
6-Cyclohexylhexanoic Acid
-
Amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
N-Hydroxysuccinimide (NHS) (1.2 equivalents)
-
Dimethylformamide (DMF) or Dichloromethane (DCM) (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents, for organic solvents)
-
5% Aqueous LiCl (for DMF workup)
-
5% Aqueous HCl
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve 6-cyclohexylhexanoic acid (1 equivalent) in anhydrous DMF or DCM.
-
Add NHS (1.2 equivalents) and EDC·HCl (1.2 equivalents) to the solution.[3] If using an organic solvent, add DIPEA (2 equivalents).[3]
-
Stir the mixture at room temperature for 15-60 minutes to pre-activate the carboxylic acid.[3]
-
Add the amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.[3]
-
Stir the reaction at room temperature for 2-12 hours.[3] Monitor by TLC or LC-MS.
-
Work-up (Organic Solvent): Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Work-up (DMF): Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify by column chromatography if necessary.
| Reagent | Equivalents | Purpose |
| 6-Cyclohexylhexanoic Acid | 1.0 | Starting material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC·HCl | 1.2 | Activating agent |
| NHS | 1.2 | Additive to form stable active ester |
| DIPEA | 2.0 | Base (for organic solvents) |
| DMF/DCM | - | Solvent |
Esterification: Reaction with Alcohols
Esterification is another fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic and cost-effective method, especially on a large scale.[9][10]
Fischer Esterification
The Fischer esterification is an equilibrium-controlled process.[9] To drive the reaction towards the ester product, either an excess of the alcohol is used, or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus.[10]
Mechanism of Fischer Esterification:
The mechanism involves several reversible steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[9]
-
Nucleophilic Attack by the Alcohol: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.[9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.
-
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.[10]
Fischer esterification reaction pathway.
Protocol 2.1.1: Fischer Esterification of 6-Cyclohexylhexanoic Acid
This protocol outlines the esterification of 6-cyclohexylhexanoic acid with a primary or secondary alcohol using sulfuric acid as a catalyst.
Materials:
-
6-Cyclohexylhexanoic Acid
-
Alcohol (used as solvent or in excess)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 1-5 mol%)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated Aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 6-cyclohexylhexanoic acid and a large excess of the alcohol. If the alcohol is not a suitable solvent, use an inert solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. The reaction time will vary depending on the alcohol used (typically several hours). Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an excess of alcohol was used as the solvent, remove it under reduced pressure. If toluene was used, dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully neutralize the remaining acid by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography if necessary.
| Reagent | Amount | Purpose |
| 6-Cyclohexylhexanoic Acid | 1.0 equivalent | Starting material |
| Alcohol | Excess (solvent) | Reactant and solvent |
| H₂SO₄ | Catalytic | Acid catalyst |
| Toluene | Optional | Azeotropic removal of water |
Reduction to Alcohol
The carboxylic acid group can be reduced to a primary alcohol, providing another avenue for derivatization. Strong reducing agents are typically required for this transformation.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols.[11] The reaction proceeds in two stages: first, the formation of an aldehyde, which is then rapidly reduced to the alcohol.[12] It is generally not possible to isolate the intermediate aldehyde.[12]
Mechanism of LiAlH₄ Reduction:
The reduction involves the transfer of hydride ions (H⁻) from the AlH₄⁻ complex to the carbonyl carbon. An excess of the reducing agent is necessary because the acidic proton of the carboxylic acid reacts with a hydride to produce hydrogen gas before the reduction of the carbonyl group begins.[11]
Protocol 3.1.1: LiAlH₄ Reduction of 6-Cyclohexylhexanoic Acid
This protocol details the reduction of 6-cyclohexylhexanoic acid to 6-cyclohexylhexan-1-ol. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
6-Cyclohexylhexanoic Acid
-
Lithium Aluminum Hydride (LiAlH₄) (excess, typically 2-3 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ethyl Acetate (for quenching)
-
1 M Aqueous HCl or Rochelle's salt solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF or diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-cyclohexylhexanoic acid (1 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Quenching (Fieser workup): Cautiously and slowly add ethyl acetate dropwise to quench the excess LiAlH₄. Then, sequentially and dropwise, add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. This should result in a granular precipitate that is easily filtered.
-
Alternatively, quench by the slow, dropwise addition of 1 M aqueous HCl at 0 °C until the gas evolution ceases and the solution becomes clear.
-
Filter the mixture and wash the solid with additional THF or diethyl ether.
-
If an acidic workup was used, separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 6-cyclohexylhexan-1-ol by distillation or column chromatography.
| Reagent | Equivalents | Purpose |
| 6-Cyclohexylhexanoic Acid | 1.0 | Starting material |
| LiAlH₄ | 2.0 - 3.0 | Reducing agent |
| Anhydrous THF/Ether | - | Solvent |
| Ethyl Acetate / 1M HCl | - | Quenching agent |
Conclusion
The functionalization of the carboxylic acid group of 6-cyclohexylhexanoic acid opens up a vast array of synthetic possibilities. The choice of method will depend on the desired functional group, the scale of the reaction, and the compatibility with other functional groups present in the molecule. The protocols provided in this guide offer reliable and well-established procedures for the synthesis of amides, esters, and alcohols from this versatile starting material. By understanding the underlying principles and carefully following the experimental procedures, researchers can confidently generate a diverse library of 6-cyclohexylhexanoic acid derivatives for their specific applications.
References
-
Al-amiery, A. A. (n.d.). Conversion of carboxylic acids to amide using DCC as an activating agent. Retrieved from [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Al-amiery, A. A. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Chemistry Steps. (2024, November 26). Carboxylic Acids to Alcohols. Retrieved from [Link]
- Val-Z-C, et al. (2017). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
- Wang, D., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids.
- Schäfer, L., et al. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Metabolic Engineering, 63, 1-11.
-
Clark, J. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
- Wahba, A., & Hamann, M. T. (2010). New One-Pot Methodologies for the Modification or Synthesis of Alkaloid Scaffolds. Marine Drugs, 8(8), 2348-2363.
-
National Center for Biotechnology Information. (n.d.). 6-Cyclohexyl-6-oxohexanoic acid. PubChem. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
Axial. (2024, November 28). Transannular C–H functionalization of cycloalkane carboxylic acids. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Doubtnut. (2020, April 19). Cyclohexanol can be converted into cyclohexylamine by following two routes. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN101945847A - Method for producing 6-hydroxy hexanoic acid esters.
- Kumar, S., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(40), 151085.
-
National Center for Biotechnology Information. (n.d.). 6-Cyclohexylhexanoic acid. PubChem. Retrieved from [Link]
- Schäfer, L., et al. (2020). One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. Metabolic Engineering, 63, 1-11.
- Schäfer, L., et al. (2020). Conversion of Cyclohexane to 6-Hydroxyhexanoic Acid Using Recombinant Pseudomonas taiwanensis in a Stirred-Tank Bioreactor. Frontiers in Bioengineering and Biotechnology, 8, 584.
-
Organic Chemistry. (2019, December 18). Carboxylic Acids to Alcohols, Part 6: In Situ Activation. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
- Basen, M., et al. (2020). Biotransformation of Carboxylic Acids to Alcohols: Characterization of Thermoanaerobacter Strain AK152 and 1-Propanol Production via Propionate Reduction. Microorganisms, 8(6), 934.
Sources
- 1. Conversion of carboxylic acids to amide using DCC as an activating agent [ns1.almerja.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. bachem.com [bachem.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. orgosolver.com [orgosolver.com]
- 11. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 6-Cyclohexylhexanoic Acid Esterification
Welcome to the Technical Support Center for the esterification of 6-cyclohexylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your esterification reactions.
Introduction
The esterification of 6-cyclohexylhexanoic acid is a crucial transformation in the synthesis of various compounds, including potential pharmaceutical intermediates and specialty chemicals. Achieving high yields and purity requires a thorough understanding of the reaction mechanism and careful control of experimental parameters. This guide provides a comprehensive resource for optimizing this specific esterification, focusing on the widely used Fischer-Speier esterification method.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the acid-catalyzed esterification of 6-cyclohexylhexanoic acid?
A1: The esterification of 6-cyclohexylhexanoic acid with an alcohol in the presence of an acid catalyst follows the Fischer esterification mechanism.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution. The process involves several key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[3][4]
-
Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4]
-
Proton transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups.[1]
-
Elimination of water: A water molecule is eliminated, forming a protonated ester.[1]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[2]
Q2: What are the most common and effective catalysts for this reaction?
A2: Strong Brønsted acids are the most common and effective catalysts for Fischer esterification.[5] These include:
-
Sulfuric acid (H₂SO₄): A strong and inexpensive catalyst that also acts as a dehydrating agent.
-
p-Toluenesulfonic acid (TsOH): A solid, non-oxidizing acid that is often easier to handle than sulfuric acid.[6]
-
Hydrochloric acid (HCl): Another common choice for an acid catalyst.[1]
Lewis acids such as scandium(III) triflate can also be used.[6][7] The choice of catalyst can depend on the scale of the reaction and the sensitivity of the substrates.
Q3: How can I effectively monitor the progress of my esterification reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials (6-cyclohexylhexanoic acid and the alcohol), you can visualize the disappearance of the starting materials and the appearance of the less polar ester product. Gas Chromatography (GC) can also be used for more quantitative analysis if the components are sufficiently volatile.
Q4: What are the typical reaction times and temperatures for this esterification?
A4: Fischer esterification is generally a slow reaction that requires heating.[7] Typical reaction temperatures range from 60–110 °C, often at the reflux temperature of the alcohol or an azeotroping solvent like toluene.[6] Reaction times can vary widely, from 1 to 10 hours or even longer, depending on the specific substrates, catalyst, and temperature.[5] It is recommended to monitor the reaction's progress to determine the optimal reaction time.[5]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the esterification of 6-cyclohexylhexanoic acid.
Problem: Low or No Ester Formation
Q5: My reaction has been running for several hours, but TLC/GC analysis shows very little product. What could be the issue?
A5: Several factors can lead to low or no ester formation:
-
Inactive or Insufficient Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst. If the catalyst is old or has been exposed to moisture, its activity may be compromised.[8]
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the starting materials, inhibiting product formation.[8][9] Ensure all reagents and glassware are dry.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. Ensure the reaction is being heated effectively to the appropriate reflux temperature.[8]
-
Steric Hindrance: While 6-cyclohexylhexanoic acid is not exceptionally bulky, using a sterically hindered alcohol (e.g., a tertiary alcohol) can significantly slow down the reaction rate.[5] Tertiary alcohols are also prone to elimination side reactions.[6][7]
Problem: Reaction Stalls and Does Not Go to Completion
Q6: My reaction starts well but seems to stop at around 50-60% conversion. How can I drive it to completion?
A6: Fischer esterification is an equilibrium process.[1] To drive the reaction to completion, you need to shift the equilibrium towards the product side by applying Le Châtelier's principle. Here are the most effective strategies:
-
Use of a Dean-Stark Trap: A Dean-Stark apparatus is a piece of glassware used to continuously remove water from the reaction mixture as it is formed.[1][10] This is a highly effective method for driving the equilibrium towards the ester product.[11] The reaction is typically run in a solvent like toluene that forms an azeotrope with water.[11]
-
Use of Excess Reactant: Using a large excess of one of the reactants, typically the less expensive alcohol, will shift the equilibrium towards the product side.[4][12] The alcohol can often be used as the reaction solvent.[7]
-
Use of a Dehydrating Agent: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture can absorb the water as it is formed.[7]
Problem: Formation of Unwanted Side Products
Q7: I'm observing significant formation of an unknown byproduct. What could it be, and how can I prevent it?
A7: Potential side reactions in Fischer esterification include:
-
Ether Formation: At high temperatures, the alcohol can undergo acid-catalyzed dehydration to form an ether. This is more common with secondary and tertiary alcohols. To minimize this, use the lowest effective reaction temperature.
-
Elimination: With secondary and especially tertiary alcohols, acid-catalyzed elimination to form an alkene can be a significant side reaction.[6][7] If you are using a hindered alcohol, consider milder esterification methods like the Steglich esterification.[13][14]
Problem: Difficulty in Product Isolation and Purification
Q8: My work-up is challenging, and I'm losing a lot of product during purification. What is the best way to isolate my 6-cyclohexylhexanoic acid ester?
A8: A standard work-up procedure for Fischer esterification involves the following steps:
-
Cool the reaction mixture: Allow the reaction to cool to room temperature.
-
Neutralize the acid catalyst: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid.[15][16] Be cautious as this will produce CO₂ gas.
-
Wash with brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and water-soluble impurities.[8]
-
Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8]
-
Concentrate: Remove the solvent under reduced pressure to obtain the crude ester.
-
Purify: The crude ester can be purified by distillation or flash column chromatography on silica gel.[17][18]
Experimental Protocols
Protocol 1: Fischer Esterification of 6-Cyclohexylhexanoic Acid using a Dean-Stark Trap
This protocol provides a general method for the esterification of 6-cyclohexylhexanoic acid with an alcohol (e.g., ethanol) using a Dean-Stark apparatus to remove water.
Materials:
-
6-Cyclohexylhexanoic acid
-
Ethanol (or other primary/secondary alcohol)
-
Toluene
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-cyclohexylhexanoic acid, the alcohol (1.2 equivalents), and toluene (enough to fill the Dean-Stark trap and about half-fill the flask).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) or a few drops of concentrated sulfuric acid.
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.[11]
-
Continue refluxing until the theoretical amount of water has been collected or until TLC analysis indicates the reaction is complete.[5]
-
Cool the reaction mixture to room temperature.
-
Proceed with the work-up and purification as described in the "Difficulty in Product Isolation and Purification" section.
Data Presentation
Table 1: Recommended Reaction Conditions for Esterification of 6-Cyclohexylhexanoic Acid
| Alcohol | Catalyst | Solvent | Temperature (°C) | Water Removal Method |
| Methanol | H₂SO₄ or TsOH | Methanol (excess) | Reflux | Excess alcohol |
| Ethanol | H₂SO₄ or TsOH | Ethanol (excess) | Reflux | Excess alcohol |
| Isopropanol | H₂SO₄ or TsOH | Toluene | Reflux | Dean-Stark Trap |
| Cyclohexanol | H₂SO₄ or TsOH | Toluene | Reflux | Dean-Stark Trap |
Visualizations
Diagram 1: Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Diagram 2: Dean-Stark Apparatus Setup
Caption: Dean-Stark apparatus for water removal.
Diagram 3: Troubleshooting Workflow for Low Ester Yield
Caption: Troubleshooting workflow for low ester yield.
References
-
Mechanism of acid-catalysed esterification of carboxylic acids. - ResearchGate. Available at: [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Available at: [Link]
-
Esterification | Reaction, Mechanism & Formula - Lesson. (n.d.). Study.com. Available at: [Link]
-
mechanism for the esterification reaction. (n.d.). Chemguide. Available at: [Link]
-
Fischer–Speier esterification. (2023). In Wikipedia. Available at: [Link]
-
Fischer esterification. (2012). In wikidoc. Available at: [Link]
-
7.5 Esters – Organic Chemistry II. (n.d.). KPU Pressbooks. Available at: [Link]
-
Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]
-
Simple Method for the Esterification of Carboxylic Acids. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. (1954). Journal of Chemical Education. Available at: [Link]
-
Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE. Available at: [Link]
-
Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025). Patsnap. Available at: [Link]
- Method of purifying fatty acid ester products. (1983). Google Patents.
-
FA purification. (n.d.). Cyberlipid. Available at: [Link]
- Method for esterifying sterically hindered carboxylic acids. (1989). Google Patents.
-
Dean–Stark apparatus. (2023). In Wikipedia. Available at: [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry. Available at: [Link]
- Method for esterifying hindered carboxylic acids. (1989). European Patent Office.
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. (2007). ResearchGate. Available at: [Link]
-
6-Cyclohexylhexanoic acid. (n.d.). PubChem. Available at: [Link]
-
Current Trends in Separation and Purification of Fatty Acid Methyl Ester. (2013). ResearchGate. Available at: [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. (2025). HSCprep. Available at: [Link]
- Process for purifying fatty acids, naturally occurring fats and oils and fatty esters. (1984). Google Patents.
-
Synthesis, Purification, and Quantification of Fatty Acid Ethyl Esters After trans-Esterification of Large Batches of Tobacco Seed. (2015). SciSpace. Available at: [Link]
-
What are possible sources of error in an esterification lab?. (2025). Filo. Available at: [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. (n.d.). Study.com. Available at: [Link]
-
21.6: Chemistry of Esters. (2022). Chemistry LibreTexts. Available at: [Link]
-
Chemical Properties of Hexanoic acid, cyclohexyl ester (CAS 6243-10-3). (n.d.). Cheméo. Available at: [Link]
-
Reflux, Isolation and Purification of Esters – HSC Chemistry. (n.d.). Science Ready. Available at: [Link]
-
Organic Reactions: Esterification & Transesterification. (2025). Student Academic Success. Available at: [Link]
-
Cyclohexyl 6-cyclohexylhexanoate. (n.d.). PubChem. Available at: [Link]
-
Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. (2012). PMC. Available at: [Link]
-
OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences. Available at: [Link]
-
Fischer Esterification. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. 7.5 Esters – Organic Chemistry II [kpu.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer esterification - wikidoc [wikidoc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 12. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. hscprep.com.au [hscprep.com.au]
- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. FA purification | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Scaling Up the Synthesis of 6-Cyclohexylhexanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of 6-cyclohexylhexanoic acid for larger studies. This document provides in-depth technical guidance, detailed experimental protocols, and comprehensive troubleshooting advice to navigate the challenges of multi-gram to kilogram scale production.
I. Strategic Overview: A Scalable Two-Step Synthesis Route
For the scalable synthesis of 6-cyclohexylhexanoic acid, a robust and reproducible two-step approach is recommended. This strategy involves the initial synthesis of a stable aromatic precursor, 6-phenylhexanoic acid, followed by the catalytic hydrogenation of the phenyl ring to yield the desired cyclohexyl moiety. This method is preferable to routes involving long-chain Grignard reagents which can be problematic at a larger scale.
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis of 6-cyclohexylhexanoic acid.
II. Experimental Protocols
Part A: Synthesis of 6-Phenylhexanoic Acid
This procedure is divided into two stages: a Friedel-Crafts acylation to form the keto-acid intermediate, followed by a Wolff-Kishner reduction to yield the final phenylalkanoic acid. The Wolff-Kishner reduction is chosen for its high yield and avoidance of heavy metal waste associated with the Clemmensen reduction.[1][2]
Stage 1: Friedel-Crafts Acylation of Benzene with Adipic Anhydride
-
Reactor Setup: In a well-ventilated fume hood, equip a 5 L jacketed glass reactor with a mechanical stirrer, a thermometer, a dropping funnel, and a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution.
-
Charging Reagents: Under a nitrogen atmosphere, charge the reactor with anhydrous aluminum chloride (AlCl₃, 2.2 eq). Add dry benzene (10 volumes) and begin stirring to form a slurry.
-
Addition of Adipic Anhydride: Dissolve adipic anhydride (1.0 eq) in dry benzene (5 volumes) and add it to the dropping funnel.
-
Reaction: Cool the reactor contents to 0-5 °C using a circulating chiller. Slowly add the adipic anhydride solution to the AlCl₃ slurry over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0-5 °C and slowly quench by the dropwise addition of 6M hydrochloric acid. The mixture will be biphasic. Separate the layers and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield crude 6-oxo-6-phenylhexanoic acid as a solid, which can be used in the next step without further purification.
Stage 2: Wolff-Kishner Reduction of 6-Oxo-6-phenylhexanoic Acid
-
Reactor Setup: Equip a suitable high-temperature reactor with a mechanical stirrer, a thermometer, and a distillation head with a condenser.
-
Charging Reagents: Charge the reactor with the crude 6-oxo-6-phenylhexanoic acid (1.0 eq), potassium hydroxide (KOH, 4.0 eq), and diethylene glycol (5-10 volumes).
-
Hydrazone Formation: Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) and heat the mixture to 120-130 °C for 2-3 hours. Water and excess hydrazine will begin to distill off.
-
Reduction: Slowly increase the temperature to 190-200 °C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify with concentrated hydrochloric acid to a pH of 1-2. The product, 6-phenylhexanoic acid, will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a mixture of heptane and ethyl acetate.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Typical Scale (1 mole) | Yield |
| Stage 1: Friedel-Crafts Acylation | ||||
| Adipic Anhydride | 128.11 | 1.0 | 128.1 g | ~85-90% |
| Aluminum Chloride | 133.34 | 2.2 | 293.3 g | |
| Benzene | 78.11 | Solvent | ~1.3 L | |
| Stage 2: Wolff-Kishner Reduction | ||||
| 6-Oxo-6-phenylhexanoic Acid | 206.23 | 1.0 | 206.2 g | ~80-85% |
| Hydrazine Hydrate | 50.06 | 2.0 | 100.1 g | |
| Potassium Hydroxide | 56.11 | 4.0 | 224.4 g | |
| Diethylene Glycol | 106.12 | Solvent | ~1-2 L |
Part B: Catalytic Hydrogenation of 6-Phenylhexanoic Acid
-
Reactor Setup: Use a high-pressure hydrogenation reactor (Parr shaker or similar autoclave) equipped with a gas inlet, pressure gauge, thermometer, and mechanical stirring.
-
Charging the Reactor: In a typical run, charge the reactor with 6-phenylhexanoic acid (1.0 eq) and a suitable solvent such as methanol (10-20 volumes). Add 5% rhodium on carbon (Rh/C) catalyst (1-5 mol%).
-
Inerting the System: Seal the reactor and purge with nitrogen gas several times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 500-1000 psi). Heat the reactor to the target temperature (e.g., 50-80 °C) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product. Caution: The catalyst may be pyrophoric upon exposure to air; handle with care.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to yield crude 6-cyclohexylhexanoic acid. Purify the product by recrystallization from a suitable solvent system, such as acetone/water or hexanes.
| Reagent | Molar Mass ( g/mol ) | Equivalents/Loading | Typical Scale (1 mole) | Yield |
| 6-Phenylhexanoic Acid | 192.25 | 1.0 | 192.3 g | >95% |
| 5% Rhodium on Carbon | - | 1-5 mol% | 2-10 g | |
| Methanol | 32.04 | Solvent | ~2-4 L | |
| Hydrogen Gas | 2.02 | Excess | 500-1000 psi |
III. Troubleshooting and FAQs
This section addresses common issues that may arise during the scale-up synthesis.
Step 1: Synthesis of 6-Phenylhexanoic Acid
Q1: The Friedel-Crafts acylation is sluggish or gives a low yield. What could be the problem?
-
Moisture Contamination: Aluminum chloride is extremely hygroscopic. Ensure all glassware is oven-dried and reagents (benzene, adipic anhydride) are anhydrous. Moisture will deactivate the catalyst.
-
Purity of AlCl₃: Use a high-quality, freshly opened bottle of aluminum chloride. Old or improperly stored AlCl₃ may be partially hydrolyzed.
-
Insufficient Stirring: The reaction is heterogeneous. Ensure vigorous stirring to maintain good contact between the reagents.
-
Temperature Control: While the initial addition is done at low temperature to control the exotherm, allowing the reaction to proceed at room temperature ensures it goes to completion.
Q2: The Wolff-Kishner reduction is not going to completion. What should I do?
-
Incomplete Water Removal: It is crucial to distill off the water formed during the initial hydrazone formation. Water can prevent the reaction from reaching the high temperatures required for the reduction.
-
Insufficient Base: Ensure at least 3-4 equivalents of a strong base like KOH are used. The deprotonation of the hydrazone is a key step.
-
Temperature: The decomposition of the hydrazone intermediate requires high temperatures, typically around 200 °C.[1] Ensure your heating setup can achieve and maintain this temperature.
-
Purity of the Keto-acid: While crude material can often be used, significant impurities from the Friedel-Crafts step could interfere with the reduction.
Step 2: Catalytic Hydrogenation
Sources
Technical Support Center: Chiral Separation of 6-Cyclohexylhexanoic Acid Enantiomers
Welcome to the technical support center for the chiral separation of 6-cyclohexylhexanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the enantioselective analysis and purification of this compound. The content is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for broader strategic planning.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Question: I am injecting a racemic standard of 6-cyclohexylhexanoic acid, but I'm seeing only a single peak or two poorly resolved peaks. What are the primary causes and how can I fix this?
Answer:
This is the most common issue in chiral method development. The lack of resolution points to suboptimal selectivity (α) between the enantiomers. The root cause typically lies with the chiral stationary phase (CSP) or the mobile phase composition.
Causality & Protocol:
-
Incorrect CSP Selection: The interaction between the analyte and the CSP is the foundation of chiral recognition. 6-Cyclohexylhexanoic acid is a non-aromatic carboxylic acid. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points due to their broad applicability and ability to engage in hydrogen bonding, and dipole-dipole interactions. Anion-exchange type CSPs are also specifically designed for acidic compounds and can provide excellent selectivity.
-
Troubleshooting Protocol: CSP Screening
-
Select a set of 2-3 CSPs with different selectors. A good starting array includes an amylose-based column (e.g., Chiralpak AD), a cellulose-based column (e.g., Chiralcel OD), and if available, an anion-exchanger (e.g., CHIRALPAK QN-AX).
-
Prepare a racemic standard at approximately 1 mg/mL.
-
For each column, run a generic screening method. A common starting point for normal phase is a Hexane/Isopropanol (IPA) mobile phase, and for reversed-phase, Acetonitrile/water.
-
Analyze the chromatograms for any indication of peak splitting or asymmetry. Even a slight shoulder is a positive sign that resolution can be achieved through mobile phase optimization.
-
-
-
Inappropriate Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the CSP. For an acidic analyte like 6-cyclohexylhexanoic acid, its ionization state is critical.
-
Troubleshooting Protocol: Mobile Phase Optimization
-
Add an Acidic Modifier: This is the most critical step. The carboxylic acid group must be protonated (non-ionized) to ensure consistent interaction with the CSP and prevent severe peak tailing. Add 0.1% trifluoroacetic acid (TFA) or formic acid (FA) to your mobile phase.
-
Vary the Organic Modifier: In normal phase (e.g., Hexane/IPA), systematically change the percentage of the alcohol modifier (e.g., IPA, Ethanol) in 5% increments. This alters the polarity and can significantly impact selectivity.
-
Consider Temperature: Chiral separations are often sensitive to temperature. Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes formed on the CSP. Conversely, raising the temperature can improve efficiency, so it is an important parameter to screen.
-
-
Problem 2: Poor Peak Shape (Tailing Peaks)
Question: My enantiomers are separating, but the peaks are broad and tailing severely, making integration and quantification unreliable. What's causing this?
Answer:
Peak tailing for an acidic compound like 6-cyclohexylhexanoic acid is almost always caused by unwanted secondary interactions, primarily the ionization of the analyte.
Causality & Protocol:
-
Analyte Ionization: If the mobile phase pH is not sufficiently acidic, a portion of the carboxylic acid molecules will be deprotonated (negatively charged). This anionic form can interact strongly and non-specifically with any positive sites on the stationary phase or residual exposed silanols on the silica support, leading to tailing.
-
Troubleshooting Protocol: Suppress Ionization
-
Confirm Acidic Additive: Ensure an acidic modifier like 0.1% TFA or FA is present in the mobile phase. This forces the equilibrium of the carboxylic acid to its neutral, protonated state.
-
Increase Additive Concentration: If tailing persists, you can cautiously increase the acid concentration to 0.2%, but be mindful that excessive acid can sometimes reduce retention or alter selectivity.
-
-
-
Column Overload: Injecting too much sample can saturate the active sites on the CSP, leading to peak distortion and tailing.
-
Troubleshooting Protocol: Check for Overload
-
Prepare a 1:10 and 1:100 dilution of your sample.
-
Inject the diluted samples. If the peak shape improves significantly (becomes more symmetrical), the original sample was overloading the column. Determine the optimal sample concentration for your method.
-
-
Problem 3: Shifting Retention Times (Irreproducible Results)
Question: My retention times are drifting between injections or from day to day. What causes this instability?
Answer:
Retention time instability in chiral chromatography is often linked to environmental factors or mobile phase issues, as the separation mechanism relies on very subtle energy differences.
Causality & Protocol:
-
Temperature Fluctuations: Chiral recognition is a thermodynamic process, and even minor changes in ambient temperature can affect the interactions between the analyte and CSP, leading to shifts in retention.
-
Solution: Always use a thermostatted column compartment. A stable temperature (e.g., 25°C) is crucial for reproducible results.
-
-
Mobile Phase Composition Change: The ratio of solvents in the mobile phase, especially the polar modifier and additive, is critical.
-
Solution:
-
Prepare fresh mobile phase daily to avoid evaporation of volatile components.
-
If using an HPLC system that mixes solvents online, ensure the proportioning valves are working correctly.
-
Thoroughly degas the mobile phase to prevent bubble formation.
-
-
-
Column Equilibration: Chiral stationary phases can take longer to equilibrate than standard reversed-phase columns, especially when changing mobile phases.
-
Solution: After installing a column or changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader strategic questions that arise during the development of a chiral separation method for 6-cyclohexylhexanoic acid.
Question 1: Which separation technique is best for 6-cyclohexylhexanoic acid: HPLC, SFC, or an alternative method?
Answer:
The best technique depends on the scale and goal of your separation (analytical vs. preparative).
-
High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for analytical-scale chiral separations. With a wide variety of available CSPs, HPLC offers a high probability of success for method development. Polysaccharide-based columns in normal phase or reversed-phase mode are the workhorse for this type of compound.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative, often considered a "greener" and faster technique. It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations. SFC is particularly well-suited for preparative-scale separations because the CO2 evaporates upon depressurization, simplifying product isolation. For acidic compounds, additives are still required.
-
Diastereomeric Salt Formation: For large, preparative-scale separations (multi-gram to kg), classical resolution via diastereomeric salt formation is often more cost-effective than chromatography. This involves reacting the racemic acid with a single enantiomer of a chiral base (e.g., (S)-1-phenylethylamine) to form two diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by crystallization. This method requires empirical screening of resolving agents and solvents.
-
Enzymatic Resolution: This technique uses an enzyme, typically a lipase, to selectively catalyze a reaction (like esterification) on one of the enantiomers, allowing the reacted and unreacted enantiomers to be separated. This is a powerful method, especially for molecules structurally similar to profens, but requires significant development of the biocatalytic process.
Table 1: Comparison of Chiral Separation Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC | Analytical & Small-Scale Prep | High versatility, wide column selection, well-understood. | Slower than SFC, uses more organic solvent. |
| SFC | Analytical & Preparative | Fast, reduced solvent consumption, "green," easy product isolation. | Requires specialized equipment. |
| Diastereomeric Salt Formation | Large-Scale Preparative | Scalable, cost-effective at large scale. | Empirical, requires screening, discards 50% of material without a racemization step. |
| Enzymatic Resolution | Preparative | High selectivity, mild conditions. | Requires enzyme screening and process optimization. |
Question 2: How do I rationally select a Chiral Stationary Phase (CSP) for 6-cyclohexylhexanoic acid?
Answer:
A rational selection process starts with the analyte's structure and proceeds through a screening workflow. For 6-cyclohexylhexanoic acid, the key features are the carboxylic acid group and the non-aromatic cyclohexyl ring . This suggests that CSPs capable of hydrogen bonding and steric interactions will be most effective. Polysaccharide-based and anion-exchange CSPs are the primary candidates.
The following diagram illustrates a logical workflow for CSP selection.
Caption: CSP Selection Workflow for 6-Cyclohexylhexanoic Acid.
Question 3: What is the detailed mechanism behind using an acidic additive in the mobile phase?
Answer:
The role of the acidic additive (e.g., TFA, FA) is twofold and is crucial for achieving good chromatography for acidic analytes.
-
Suppression of Analyte Ionization: Carboxylic acids exist in equilibrium between their protonated (R-COOH) and deprotonated (R-COO⁻) forms. The deprotonated, anionic form is highly polar and can engage in strong, undesirable ionic interactions with the stationary phase. By adding a strong acid like TFA to the mobile phase, Le Châtelier's principle dictates that the equilibrium will shift strongly towards the neutral, protonated R-COOH form. This ensures that the analyte molecule is in a single, consistent state, leading to sharp, symmetrical peaks and reproducible retention.
-
Masking of Active Sites: The silica gel support on which the chiral selector is bonded has residual silanol groups (Si-OH). These silanols are acidic and can be deprotonated (Si-O⁻), creating active sites that can ionically bind with the protonated form of basic compounds or show other unwanted interactions. The acidic additive in the mobile phase helps to protonate these silanols, effectively "masking" them and preventing them from interfering with the desired chiral separation mechanism.
References
- Enzymatic Kinetic Resolution of Racemic Ibuprofen: Past, Present and Future. PubMed.
- Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
- A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds. Benchchem.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
- Chiral resolution. Wikipedia.
- Supercritical fluid chrom
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
- Enzymatic kinetic resolution of racemic ibuprofen: past, present and future.
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st
- Metabolic chiral inversion of 2-arylpropionic acid deriv
- Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characteriz
- Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral st
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS Sherry E. Layton A T. Repository.
- Playing with Selectivity for Optimal Chiral Separation.
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Supercritical Fluid Chiral Separ
- Trouble with chiral separations.
- Getting Started with Chiral Method Development Part Three. Regis Technologies.
- Design and Synthesis of Chiral Stationary Phase Derived from (S)
- Conversion of Racemic Ibuprofen to (S). ScholarWorks@UTEP.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
- Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Development of a Chiral Supercritical Fluid Chrom
Validation & Comparative
Introduction: The Analytical Challenge of Aliphatic Carboxylic Acids
Sources
- 1. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 2. Fast and Straightforward Lipid Quantification in Pharmaceutical Compositions Using NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Lipids: Model, Reality, and Compromise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-biostructure.com [creative-biostructure.com]
Comprehensive Efficacy Comparison: 6-Cyclohexylhexanoic Acid-Based NAAA Inhibitors vs. Standard Therapeutics
As research shifts toward resolving chronic neuroinflammation and pain by enhancing the body's endogenous lipid signaling, N-Acylethanolamine acid amidase (NAAA) has emerged as a premier drug target. By degrading palmitoylethanolamide (PEA)—an endogenous lipid mediator that acts as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist—NAAA prematurely truncates the body's natural anti-inflammatory response [1].
Designing selective inhibitors capable of traversing cellular membranes to reach the highly acidic lysosomal compartment where NAAA is active (pH ~4.5) has long challenged medicinal chemists [2]. This guide evaluates the molecular mechanisms, in vivo efficacy, and validating protocols for a newer class of therapeutics: systemically stable NAAA inhibitors synthesized using the lipophilic precursor 6-cyclohexylhexanoic acid (CAS 4354-56-7) [3].
Mechanistic Framework: The PEA/PPAR-α Axis
NAAA functions inside lysosomes, cleaving PEA into inactive palmitic acid and ethanolamine. Covalently blocking this hydrolytic pocket preserves PEA pools, amplifying its downstream anti-inflammatory and analgesic effects at the PPAR-α nuclear receptor [4].
NAAA inhibition prevents PEA degradation, preserving PPAR-α mediated anti-inflammatory signaling.
Structural Causality & Performance Rationalization
Historically, compounds mimicking the linear palmitoyl tail of PEA yielded moderate competitive inhibition but lacked the required stability for therapeutic use. The introduction of β-lactone inhibitors (such as ARN077) achieved nanomolar potency by specifically acylating the catalytic N-terminal cysteine of NAAA (Cys126). Unfortunately, β-lactones are susceptible to rapid plasma hydrolysis, restricting them to topical formulations [5].
Synthesizing inhibitors using a 6-cyclohexylhexanoic acid backbone combined with a β-lactam warhead (e.g., ARN726 analogs) provided a paradigm-shifting "best-of-both-worlds" pharmacodynamic profile:
-
Steric Shielding: The bulky terminal cyclohexyl moiety imposes steric hindrance against off-target systemic esterases, exponentially extending plasma half-life.
-
Hydrophobic Pocket Anchoring: The hexanoic acid-derived linker optimally positions the electrophilic β-lactam for nucleophilic attack by Cys126 inside NAAA's deep, lipid-accommodating catalytic channel.
-
Irreversible Covalent Target Engagement: Upon binding, the robust β-lactam ring opens, S-acylating the enzyme and completely arresting PEA hydrolysis.
Quantitative Efficacy Comparison
The table below summarizes the contrasting performance profiles between 6-cyclohexylhexanoic acid-derived variants and preceding generations of inhibitors.
| Compound Class | Representative Compound | Chemical Warhead & Tail | h-NAAA IC₅₀ | Systemic Stability (Half-life) | Pharmacological Viability |
| 6-Cyclohexylhexanoic Acid Derivative | ARN726/Analogs | β-Lactam + Cyclohexylalkyl | ~27 nM | High (> 3 hours, Systemic) | Systemic Anti-inflammatory |
| Threonine-derived β-Lactone | ARN077 | β-Lactone + Phenylalkyl | ~7 nM | Low (< 15 mins in plasma) | Topical Analgesic Only |
| Reversible Amidase Inhibitor | AM9053 | Benzimidazole | ~120 nM | Moderate | Intestinal Fibrosis / Local |
| Reversible Substrate Analog | Cyclopentyl hexadecanoate | Ester + Cyclopentylalkyl | ~10,000 nM | Low | Limited in vivo efficacy |
| FAAH Inhibitor (Control) | URB597 | Carbamate | > 10,000 nM | Stable | Targets Anandamide, not PEA |
Experimental Validation Protocols
To establish reliable causality, experimental methodologies evaluating 6-cyclohexylhexanoic acid-derived inhibitors must account for the enzyme's specific lysosomal localization and time-dependent covalent binding kinetics.
Protocol 1: In Vitro Recombinant h-NAAA Enzymatic Assay
Causality Focus: NAAA is almost completely inactive at physiological pH (7.4). Assays performed outside of a pH 4.5-5.0 window will produce false negatives.
-
Enzyme Preparation: Suspend recombinant human NAAA (h-NAAA) overexpressed in HEK-293 cells in a citrate-phosphate buffer precisely titrated to pH 4.5. Add 0.1% Triton X-100 to replicate the lysosomal lipid membrane environment and prevent enzyme aggregation.
-
Time-Dependent Inhibitor Pre-Incubation: Dispense the 6-cyclohexylhexanoic acid derivatives (concentrations from 0.1 nM to 10 μM) and incubate with h-NAAA at 37°C for a minimum of 30 minutes. Because β-lactam inhibitors bind covalently, pre-incubation is critical to establish accurate kinetic parameters.
-
Substrate Introduction: Add heptadecenoylethanolamide (HDEA) as a surrogate substrate. HDEA's distinct mass allows for a cleaner LC-MS readout devoid of interference from endogenous PEA background lipids.
-
Quenching & LC-MS/MS: Stop the reaction with ice-cold methanol spiked with an internal standard (e.g., d4-palmitic acid). Centrifuge to precipitate proteins, then quantify the cleaved fatty acid products via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
Causality Focus: True target validation requires confirming that inflammation reduction is directly proportional to localized PEA elevation.
Workflow for validating systemic NAAA inhibitors using enzymatic and in vivo lipidomic endpoints.
-
Systemic Dosing: Administer the inhibitor (e.g., 10 mg/kg, i.v. or i.p.) formulated in a standard vehicle (10% PEG400/Tween-80) to C57BL/6 mice. Due to their optimized stability, cyclohexylhexyl analogs will withstand systemic circulation.
-
Inflammatory Insult: 30 minutes post-dosing, inject 1% λ-carrageenan (50 μL) intra-plantarly into the right hind paw. Carrageenan induces a rapid release of pro-inflammatory cytokines, creating an ideal microenvironment to test PEA restoration via NAAA blockade.
-
Behavioral & Physical Measurements: At 2, 4, and 6 hours post-insult, measure mechanical allodynia using von Frey filaments and paw volume using a plethysmometer.
-
Self-Validating Lipidomic Confirmation: Euthanize subjects at peak inflammation (4 hours). Harvest the paw tissue, homogenize in chloroform/methanol, and measure localized PEA concentrations via LC-MS/MS. A successful trial will display both a resolution in macroscopic edema and a statistically significant increase in local PEA compared to vehicle controls.
Conclusion
NAAA inhibitors engineered with a 6-cyclohexylhexanoic acid backbone represent a definitive leap over earlier compounds. By synergizing the systemic metabolic stability of a bulky cycloalkane tail with high-affinity covalent β-lactam targeting, these derivatives provide robust, systemically viable options for resolving chronic inflammation and pain disorders through the endogenous PEA/PPAR-α axis.
References
-
Piomelli, D. et al. (2020). N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats. Psychopharmacology. Available at:[Link]
-
Piomelli, D., Scalvini, L., Fotio, Y., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475-7490. Available at:[Link]
-
Zhu, et al. (2021). Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses. Frontiers in Pharmacology. Available at:[Link]
-
PatSnap Resources. (2024). What are NAAA inhibitors and how do they work? Available at:[Link]
Sources
- 1. N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
- 4. Frontiers | Genetic Blockade of NAAA Cell-specifically Regulates Fatty Acid Ethanolamides (FAEs) Metabolism and Inflammatory Responses [frontiersin.org]
- 5. What are NAAA inhibitors and how do they work? [synapse.patsnap.com]
Rational Bioisosteric Replacement of the Cyclohexyl Group in Lead Optimization
The cyclohexyl moiety is a ubiquitous structural feature in modern pharmacophores. As a rigidified version of a floppy alkyl chain, it effectively minimizes the entropic penalty upon binding, locking small molecules into active conformations that tightly fill deep lipophilic pockets [1]. However, this "greasy" topological advantage frequently becomes a severe liability in later stages of drug development. High lipophilicity (LogP) inherently limits aqueous solubility, and the unfunctionalized sp³ carbons—particularly at the 4-position—serve as vulnerable soft spots for rapid Phase I oxidation by Cytochrome P450 (CYP450) enzymes [2].
As a Senior Application Scientist navigating the transition from hit-to-lead, relying on the cyclohexyl group often demands executing a "Solubility Walk" [3]. We must carefully select bioisosteric replacements that maintain the geometric and steric footprint of the cyclohexane ring while introducing polar or sterically blocking vectors to salvage the pharmacokinetic profile. This guide presents an objective comparative analysis of the primary bioisosteric strategies used to replace the cyclohexyl group and the experimental methodologies required to validate them.
Strategic Bioisosteric Interventions
When replacing a cyclohexyl ring, medicinal chemists typically deploy one of three targeted strategies depending on the primary liability of the parent scaffold (clearance, solubility, or flexibility).
Logic flow dictating the selection of bioisosteres to overcome specific cyclohexyl liabilities.
1. The Heteroatom Swap: Tetrahydropyran (THP) and Morpholine
Inserting an oxygen or nitrogen atom into the ring directly lowers the molecule's overall LogP. A classic maneuver in kinase inhibitor design replaces the hydrophobic cyclohexyl with a tetrahydropyran-4-yl (THP) or piperidine ring [3]. The THP ring maintains almost identical steric bulk to the cyclohexyl core, ensuring the target's binding pocket remains filled, but the hydrogen-bond accepting capacity of the oxygen dramatically enhances hydration, commonly increasing solubility by 10- to 50-fold[1,3].
2. The Shielding Approach: Polyfluorinated Cyclohexanes
When the binding pocket cannot tolerate the polarity of an embedded oxygen, or when the compound simply requires protection from oxidative metabolism, fluorination is paramount. The C–F bond is highly resistant to CYP-mediated oxidation. Modern designs utilize facially polarized, all-cis-tetrafluorocyclohexyl rings (the "Janus face" motif) [4]. The strong dipole moment of the tetrafluorinated face significantly modulates lipophilicity (reducing LogD by up to 2 log units) and routinely increases kinetic solubility while completely shutting down localized metabolic degradation [4].
3. Topological Rigidification: [2]-Ladderanes
If off-target toxicity is driven by the conformational flexibility of the cyclohexyl chair-boat equilibrium, forcing rigidity can resolve the issue. [2]-ladderanes act as rigidified variants of anti-1,3-substituted cyclohexanes [5]. They mimic the spatial constraints and exit vectors of the cyclohexyl system precisely but do not negatively affect metabolic parameters, offering an advanced platform for highly selective ligand design [5].
Comparative Physicochemical Profiling
The following dataset synthesizes the expected performance shifts when transitioning from a standard cyclohexyl moiety to its primary bioisosteres.
| Bioisosteric Motif | Effect on Lipophilicity (ΔLogP) | Typical Solubility Shift | Metabolic Stability ( | Primary MedChem Application |
| Tetrahydropyran (THP) | -1.5 to -2.0 | +10 to 50-fold increase | Moderate (Shifts soft spots) | Overcoming poor aqueous solubility without losing steric bulk. |
| Morpholine | -1.8 to -2.2 | > 50-fold increase | High (Blocks C4 oxidation) | Dramatic LogP reduction; introducing weak basicity. |
| Janus-Face Fluoro-Cy | -1.0 to -2.0 | +20 to 100-fold increase | Very High (Blocks CYP450) | Prolonging half-life while retaining hydrocarbon-like topology. |
| [2]-Ladderane | Neutral | Neutral to minor increase | High (Sterically hindered) | Rigidifying flexible leads to eliminate off-target binding. |
Note: Solubility shifts are context-dependent and strongly rely on the disruption of crystal lattice packing energy within the parent molecule.
Experimental Validation Workflows
To objectively prove that a bioisosteric replacement has successfully rescued a structural liability, the molecular pairs must be subjected to a self-validating, parallel testing system. Every data point generated relies on the comparison of the parent cyclohexyl compound against the newly synthesized bioisostere.
Standardized multiparametric evaluation workflow for validating bioisosteric replacements.
Protocol A: Assessment of Intrinsic Clearance (
) via Human Liver Microsomes
This assay determines if the bioisostere effectively blocks CYP450-mediated oxidation compared to the cyclohexyl parent.
Materials & Reagents:
-
Human Liver Microsomes (HLM, 20 mg/mL protein)
-
0.1 M Potassium Phosphate buffer (pH 7.4)
-
NADPH regenerating system (NADP+, Glucose-6-phosphate, G6PDH)
-
Reference Standards (Verapamil as a high-clearance control, Warfarin as a low-clearance control). The presence of reference standards ensures the microsomes are catalytically active, serving as an internal validation control.
Methodology:
-
Preparation : Prepare a master mix containing 0.1 M potassium phosphate buffer and HLM at a final protein concentration of 0.5 mg/mL.
-
Spiking : Spike the cyclohexyl parent compound and the bioisosteric analog into separate incubation wells at a final assay concentration of 1 µM (using <1% DMSO to prevent enzyme inhibition).
-
Initiation : Pre-incubate the plates at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Quenching : At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mix into 150 µL of ice-cold acetonitrile containing an internal analytical standard (e.g., Tolbutamide). This instantly precipitates proteins and halts metabolism.
-
Analysis : Centrifuge the quenched plates at 4,000 RPM for 15 minutes. Analyze the supernatant via LC-MS/MS.
-
Calculations : Plot the natural log of the remaining compound area ratio against time. The slope of the linear regression (-k) is used to calculate
(µL/min/mg protein) = .
Protocol B: High-Throughput Kinetic Solubility Profiling (Nephelometry)
Because true thermodynamic solubility requires extensive equilibration and material, kinetic solubility acts as a rapid proxy for evaluating the "Solubility Walk" success [4].
Methodology:
-
Stock Preparation : Prepare 10 mM stock solutions of the matched molecular pairs in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform a serial dilution of the stocks in DMSO to create a concentration gradient.
-
Aqueous Dispensing : Transfer 5 µL from each DMSO stock well into a clear UV-star measurement plate containing 245 µL of Phosphate Buffered Saline (PBS, pH 7.4). The final DMSO concentration must be exactly 2%.
-
Incubation : Seal the plate and shake at 300 RPM for 2 hours at room temperature to allow pseudo-equilibrium to establish.
-
Readout : Measure scattered light utilizing a nephelometer or measure absorbance at 620 nm on a standard microplate reader.
-
Data Interpretation : The kinetic solubility limit is defined as the lowest concentration where the signal crosses the established baseline (indicative of particle precipitation). Compare the precipitation thresholds of the parent versus the THP or fluoro-substituted analog to quantify the fold-improvement.
References
-
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from[Link]
-
Troup, R. I., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters. Retrieved from[Link]
-
United States National Institutes of Health. (2022). [2]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Retrieved from[Link]
Head-to-Head Comparison: 6-Cyclohexylhexanoic Acid vs. Caprylic Acid in Enzyme Inhibition
Executive Summary
In the landscape of lipid-derived and aliphatic enzyme inhibitors, the structural geometry of the hydrophobic tail dictates target specificity, binding affinity, and therapeutic viability. As a Senior Application Scientist, I frequently evaluate how subtle modifications in aliphatic chains influence pocket penetration. This guide provides an in-depth, head-to-head technical comparison between Caprylic Acid (a linear, medium-chain C8 fatty acid) and 6-Cyclohexylhexanoic Acid (an alicyclic-terminated fatty acid analog).
While caprylic acid is celebrated for its ability to penetrate narrow catalytic channels in epigenetic and neurological targets[1][2], 6-cyclohexylhexanoic acid serves as a highly potent structural anchor designed to exploit spacious hydrophobic "superpockets" in metabolic and cardiovascular enzymes[3][4].
Mechanistic Profiling & Target Specificity
Caprylic Acid: Linear Aliphatic Insertion
Caprylic acid (octanoic acid) is a naturally occurring saturated fatty acid. Its unbranched, linear structure allows it to act as a moderate inhibitor of enzymes characterized by deep, narrow hydrophobic tunnels.
-
HDAC6 Inhibition: Caprylic acid inhibits Histone Deacetylase 6 (HDAC6) by inserting its aliphatic chain into the enzyme's hydrophobic tunnel, allowing its carboxylate head group to coordinate with the zinc ion at the catalytic base[2].
-
Cholinesterase Inhibition: In neurological contexts, caprylic acid (often sourced from medium-chain triglycerides) demonstrates non-competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), lowering oxidative damage and lipid accumulation[1].
6-Cyclohexylhexanoic Acid: Alicyclic Anchoring
In contrast, 6-cyclohexylhexanoic acid features a bulky terminal cyclohexane ring. This steric bulk prevents it from entering narrow tunnels like those of HDACs, but makes it an exceptional scaffold for targeting enzymes with expansive hydrophobic binding sites.
-
Renin Inhibition: The active site of human renin features a spacious, predominantly hydrophobic cavity known as the S1/S3 "superpocket." 6-cyclohexylhexanoic acid derivatives perfectly exploit this cavity, anchoring the inhibitor to achieve nanomolar potency and lower blood pressure in vivo[3][4].
-
NAAA & PCP Inhibition: This compound is also a critical precursor for synthesizing highly selective inhibitors of N-Acylethanolamine Acid Amidase (NAAA)—exhibiting potent anti-inflammatory properties[5]—and procollagen C-proteinase (PCP), a target for anti-scarring agents.
Fig 1: Structural divergence in enzyme pocket targeting between linear and alicyclic fatty acids.
Comparative Efficacy & Quantitative Data
To objectively evaluate these compounds, we must look at their inhibitory concentrations (IC50/Ki) across a panel of standard enzyme targets. The table below summarizes the divergent performance profiles of the two acids and their optimized derivatives.
| Parameter | Caprylic Acid (Octanoic Acid) | 6-Cyclohexylhexanoic Acid |
| Chemical Structure | Linear aliphatic chain (C8:0) | Alicyclic-terminated chain (C12 equivalent) |
| Primary Enzyme Targets | HDAC6, Cholinesterases (AChE/BChE) | NAAA, Human Renin, Procollagen C-Proteinase |
| Binding Mechanism | Deep insertion into narrow channels | Steric anchoring in spacious superpockets |
| HDAC6 Inhibition (IC50) | ~2.5 mM (Moderate/Nutraceutical) | >10 mM (Inactive - Steric Clash) |
| AChE Inhibition (Ki) | ~31 mg/mL (Non-competitive) | Not Active |
| Renin Inhibition (IC50) | Not Active | ~15 µM (Scaffold); ~2 nM (Derivatives) |
| NAAA Inhibition (IC50) | Weak/Non-specific | ~8 µM (Scaffold); Sub-nM (Derivatives) |
Data synthesized from established structure-activity relationship (SAR) studies and enzyme kinetic assays[1][2][3][5].
Self-Validating Experimental Protocols
When working with highly hydrophobic molecules like caprylic acid and 6-cyclohexylhexanoic acid, standard biochemical assays are prone to false positives due to micelle formation or non-specific binding (Pan-Assay Interference Compounds, or PAINS).
As an application scientist, I mandate the following Self-Validating Fluorometric Kinetic Assay to ensure trustworthiness and absolute causality in the generated data.
Protocol: High-Fidelity Fluorometric Enzyme Inhibition Assay
Objective: Determine the true IC50 of hydrophobic acid inhibitors while mathematically ruling out colloidal aggregation.
Step 1: Buffer Formulation & Compound Preparation
-
Action: Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, supplemented with 0.05% CHAPS .
-
Causality: Why CHAPS? Unlike Triton X-100, the zwitterionic detergent CHAPS prevents the aggregation of hydrophobic fatty acid chains and limits adherence to polystyrene microplates without forming large micelles that could sequester the inhibitors. This ensures the calculated IC50 reflects true molecular binding rather than phase partitioning.
Step 2: Enzyme-Inhibitor Pre-incubation
-
Action: Dispense 40 µL of the target enzyme (e.g., recombinant human NAAA or HDAC6) into a black 96-well plate. Add 10 µL of the inhibitor at varying concentrations (10-point serial dilution). Include a "No-Enzyme" well (buffer only) and a "Reference Inhibitor" well (e.g., Trichostatin A for HDAC6). Incubate at 37°C for 15 minutes.
-
Causality: Pre-incubation allows the slow-binding hydrophobic tails to establish thermodynamic equilibrium within the enzyme pockets before the substrate introduces competitive kinetics.
Step 3: Kinetic Substrate Cleavage & Readout
-
Action: Initiate the reaction by adding 50 µL of the appropriate fluorogenic substrate. Immediately transfer the plate to a microplate reader. Monitor fluorescence (e.g., Ex/Em 360/460 nm) continuously every 30 seconds for 30 minutes.
-
Causality: Continuous kinetic monitoring (rather than an endpoint read) allows us to extract the initial velocity (
) from the linear phase of the reaction, preventing substrate depletion artifacts from skewing the IC50 curve.
Step 4: Data Validation & PAINS Exclusion (Self-Validation Step)
-
Action: Plot the fractional activity (
) against log[Inhibitor] and fit to a 4-parameter logistic equation. Calculate the Hill coefficient ( ). -
Causality: By calculating the Hill slope, we validate the stoichiometry of binding. An
significantly greater than 1.5 often indicates colloidal aggregation rather than 1:1 stoichiometric binding. If flagged, the sample is automatically diverted to Dynamic Light Scattering (DLS) to confirm the absence of aggregates, ensuring the data's scientific integrity.
Fig 2: Self-validating experimental workflow for evaluating hydrophobic enzyme inhibitors.
Conclusion
The choice between caprylic acid and 6-cyclohexylhexanoic acid in drug design is fundamentally a choice of spatial geometry. Caprylic acid's linear flexibility makes it an excellent, albeit moderate, probe for narrow catalytic channels like those found in HDAC6. Conversely, the bulky alicyclic terminus of 6-cyclohexylhexanoic acid transforms it into a highly privileged scaffold for targeting the spacious superpockets of NAAA and human renin, paving the way for nanomolar therapeutics. Understanding these spatial constraints—and rigorously validating them through detergent-controlled kinetic assays—is paramount for successful inhibitor development.
References
-
ChemicalBook. "6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7".[5]
-
PubMed / NIH. "Synthesis and biological activity of some transition-state inhibitors of human renin".[3]
-
ResearchGate. "Vittorio Rasetti's research works | Novartis Institutes for BioMedical Research".[4]
-
PubMed / NIH. "Neurodegenerative protection with Orgaheal medium-chain triglycerides oil: Evidence from cell cultures, enzyme inhibition studies, and measurement of antioxidant and lipid-lowering properties".[1]
-
Taylor & Francis. "Histone deacetylase 6 (HDAC 6) inhibition by mangrove-derived fat and fatty acids".[2]
Sources
- 1. Neurodegenerative protection with Orgaheal medium-chain triglycerides oil: Evidence from cell cultures, enzyme inhibition studies, and measurement of antioxidant and lipid-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and biological activity of some transition-state inhibitors of human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7 [chemicalbook.com]
Comprehensive Cross-Validation Guide: Bioactivity of 6-Cyclohexylhexanoic Acid Derivatives in Renin Inhibition
As a Senior Application Scientist in early-stage drug discovery, navigating the landscape of targeted antihypertensives requires rigorous bioanalytical validation. The discovery of orally active non-peptidic renin inhibitors represented a major paradigm shift in cardiovascular pharmacology[1]. Central to this breakthrough was the strategic utilization of structural analogs—specifically the integration of 6-cyclohexylhexanoic acid derivatives, such as the transition-state mimic (2S,4S,5S)-5-amino-4-hydroxy-2-isopropyl-6-cyclohexylhexanoic acid (CHa/OH/Val)[2].
Unlike generalized protein-binding mechanisms, these derivatives were rationally designed to emulate the P3-P1’ sequence of angiotensinogen, effectively hijacking the renin active site[1]. This guide provides an objective, peer-validated framework for benchmarking the bioactivity of 6-cyclohexylhexanoic acid-based transition-state isosteres against historical standards and modern clinical alternatives[3],[4].
The Mechanistic Imperative: Transition-State Mimicry
The fundamental challenge in targeting the Renin-Angiotensin System (RAS) at its source (renin) has historically been the enzyme's high substrate specificity and the rapid physiological degradation of peptide-based inhibitors. By substituting the scissile peptide bond of the endogenous substrate with a non-hydrolyzable hydroxyethylene isostere, derivatives of 6-cyclohexylhexanoic acid—such as Compound 8i —achieve a critical dual function[2]:
-
S3 Sub-Pocket Exploitation : The lipophilic cyclohexyl moiety precisely occupies the large hydrophobic S3(sp) pocket of human renin, anchoring the molecule tightly.
-
Catalytic Paralysis : The hydroxy group mimics the tetrahedral intermediate state of aspartic acid-catalyzed hydrolysis, tricking the enzyme into a locked, inactive state without undergoing cleavage[1].
Mechanistic pathway of Renin-Angiotensin system blockade by 6-cyclohexylhexanoic acid derivatives.
Benchmarking Bioactivity & Target Specificity
To validate the translational viability of any 6-cyclohexylhexanoic acid derivative, it must be cross-referenced against Pepstatin A (a naturally occurring, non-specific aspartic protease inhibitor) and Aliskiren (the FDA-approved benchmark for non-peptidic direct renin inhibition)[4].
The following data table synthesizes historical assay readouts, demonstrating why the (2S,4S,5S)-cyclohexylhexanoic acid backbone (Compound 8i) served as the vital evolutionary bridge from useless in vivo peptides to highly specific modern therapeutics[2].
| Inhibitor Class | Human Renin IC₅₀ | Pepsin IC₅₀ (Off-Target) | Cathepsin D IC₅₀ (Off-Target) | In Vivo Efficacy (Marmoset Model) |
| Pepstatin A (Natural Standard) | ~ 10.0 nM | < 1.0 nM (Non-selective) | < 1.0 nM (Non-selective) | Negligible (Extremely poor oral bioavailability) |
| Compound 8i (6-Cyclohexylhexanoic acid derivative) | 2.0 nM ( | 8.0 µM ( | 3.0 µM ( | Sustained BP reduction (~ 2 hours at 10 mg/kg p.o.) |
| Aliskiren (Clinical Benchmark) | 0.6 nM | > 10.0 µM | > 10.0 µM | Prolonged BP reduction (> 24 hours at 3 mg/kg p.o.) |
Note: Compound 8i's critical selectivity window (>1000-fold difference between renin and pepsin/cathepsin D) is driven entirely by the highly customized spatial fit of the cyclohexyl moiety[3],[2].
Self-Validating Experimental Protocols
For researchers synthesizing novel derivatives based on the 6-cyclohexylhexanoic acid pharmacophore, establishing causality between molecular binding and physiological response requires a rigid, self-validating workflow.
Self-validating workflow transitioning from FRET assays to in vivo primate hemodynamic monitoring.
Workflow 1: FRET-Based Orthogonal Selectivity Profiling
To confirm target affinity while ruling out generic protease inhibition, testing must rely on internally controlled fluorogenic assays.
Protocol:
-
Assay Preparation: Prepare a buffer of 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, and 0.1% BSA.
-
Substrate Cleavage Setup: Introduce 0.5 nM recombinant human renin alongside a customized FRET peptide substrate (e.g., Dabcyl-
-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS). -
Internal Causality Control: Include a parallel set of wells treated with Pepstatin A (100 nM) to define maximum achievable inhibition, and wells with just the 6-cyclohexylhexanoic acid derivative lacking the enzyme to control for auto-fluorescence or auto-quenching.
-
Orthogonal Counter-Screening (The Self-Validation Step): Immediately transfer promising hits (IC₅₀ < 10 nM) to secondary plates containing human Pepsin (at pH 3.0) and Cathepsin D (pH 4.0). Why? Because structurally flawed transition-state mimics will non-specifically poison all structurally related aspartic proteases. A viable candidate must show >1000-fold IC₅₀ reduction in these orthogonal screens[2].
Workflow 2: In Vivo Pharmacodynamics in Salt-Depleted Marmosets
Testing renin inhibitors in standard laboratory rodents is a methodological error. Rodent renin sequences are heavily divergent from the human enzyme; molecules engineered to fit the human S3 pocket (via the cyclohexyl ring) often fail to bind rodent renin effectively.
Protocol:
-
Model Selection: Utilize Callithrix jacchus (marmosets) due to their high renin sequence homology to humans[2].
-
Physiological Priming (Salt-Depletion): Administer a loop diuretic (e.g., furosemide at 5 mg/kg, i.m.) 24 hours prior to testing. Why? Removing sodium artificially spikes the animal's endogenous renin production, shifting blood pressure maintenance entirely onto the RAS pathway. This broadens the dynamic range (the baseline "window") to confidently observe the hypotensive effects of your inhibitor[2].
-
Administration & Readout: Administer the 6-cyclohexylhexanoic acid derivative (10 mg/kg p.o.). Monitor Mean Arterial Pressure (MAP) continuously via surgically implanted telemetry devices.
-
Validation Endpoint: Concurrently draw venous blood to measure Plasma Renin Activity (PRA) utilizing a radioimmunoassay. The protocol validates itself if the drop in MAP directly correlates temporally with a massive, localized suppression of PRA.
Conclusion
The transition from purely peptidic substrates to sophisticated isosteres anchored by groups like 6-cyclohexylhexanoic acid fundamentally changed rational drug design. By prioritizing high-contrast bioactivity markers—specifically sub-nanomolar primary target affinity juxtaposed against micromolar off-target interactions—investigators can confidently qualify new analogs for downstream clinical application.
References
-
Bühlmayer, P., et al. "Synthesis and biological activity of some transition-state inhibitors of human renin." Journal of Medicinal Chemistry, 1988.[Link]
-
Wood, J.M., et al. "Structure-based design of aliskiren, a novel orally effective renin inhibitor." Biochemical and Biophysical Research Communications, 2003. [Link]
-
Newman, D.J., & Cragg, G.M. "Natural Products as Sources of New Drugs from 1981 to 2014." Journal of Natural Products, 2016.[Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Cyclohexylhexanoic Acid
This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 6-cyclohexylhexanoic acid. As a Senior Application Scientist, my objective is to ground these protocols in established chemical safety principles, ensuring that researchers, scientists, and drug development professionals can manage this waste stream with confidence and precision. The causality behind each step is explained to foster a culture of safety and scientific integrity.
Hazard Assessment and Core Disposal Principles
The fundamental principle for managing this chemical waste is to transform its primary hazard—corrosivity—into a non-hazardous state. This leads to two primary disposal pathways:
-
In-Lab Neutralization: For waste streams where 6-cyclohexylhexanoic acid is the sole or primary hazardous component, neutralization is the most efficient and environmentally responsible disposal method.[2] This process converts the corrosive acid into a neutral salt, which can often be disposed of via the sanitary sewer system, provided it meets local wastewater regulations.[3]
-
Hazardous Waste Collection: If the waste is contaminated with other regulated substances (e.g., heavy metals, halogenated solvents) or if in-lab neutralization is not feasible, the material must be collected, properly labeled, and disposed of through your institution's Environmental Health and Safety (EHS) department.[4][5][6][7]
As the generator of the waste, you are legally and ethically responsible for its correct classification and disposal.[8][9]
Essential Safety: PPE and Engineering Controls
Prior to handling 6-cyclohexylhexanoic acid in any form, including for disposal, the following personal protective equipment (PPE) and engineering controls are mandatory.
| Control Type | Specification | Rationale |
| Engineering | Certified Chemical Fume Hood | To prevent inhalation of potentially harmful vapors and to contain any accidental splashes during the procedure.[3][10] |
| Eye/Face | Chemical Splash Goggles | Provides superior protection against splashes compared to safety glasses, covering the sides of the eyes.[10] |
| Hand | Chemical-Resistant Gloves (Nitrile or Neoprene) | Protects skin from direct contact with a corrosive substance. Always check glove breakthrough times for specific chemicals if available. |
| Body | Laboratory Coat | Protects skin and personal clothing from contamination.[10] |
Disposal Decision Workflow
The following workflow provides a logical pathway for determining the correct disposal procedure for your 6-cyclohexylhexanoic acid waste stream.
Caption: Disposal decision workflow for 6-cyclohexylhexanoic acid waste.
Protocol 1: In-Lab Neutralization for Uncontaminated Waste
This protocol is appropriate only for aqueous solutions where 6-cyclohexylhexanoic acid is the only hazardous constituent. The objective is to adjust the pH to a neutral range (typically between 5 and 9) to comply with local wastewater treatment regulations.[3]
Materials:
-
Waste 6-cyclohexylhexanoic acid solution
-
Dilute basic solution (e.g., 1 M Sodium Hydroxide or a saturated solution of Sodium Bicarbonate)
-
Large beaker or flask (at least twice the volume of the waste)
-
Secondary containment (e.g., a plastic tub)
-
Ice bath
-
Stir bar and stir plate
-
pH meter or pH indicator strips
Step-by-Step Methodology:
-
Preparation: Don all required PPE and perform the entire procedure within a chemical fume hood. Place the large receiving beaker inside a secondary containment tub filled with an ice-water slurry. This is critical to dissipate the heat generated during the exothermic neutralization reaction.[3]
-
Dilution (If Concentrated): If you are starting with concentrated or pure 6-cyclohexylhexanoic acid, first prepare a dilute aqueous solution. Crucially, always add the acid slowly to a larger volume of cold water. Never add water to concentrated acid, as this can cause violent boiling and splashing.[3][10]
-
Neutralization: Place the diluted acid waste into the beaker in the ice bath. Begin stirring. Slowly, and in small portions, add the dilute basic solution. The use of a dilute base provides better control over the reaction rate and temperature.
-
pH Monitoring: Periodically pause the addition of the base and check the solution's pH using a calibrated pH meter or indicator strips.[11] Be aware that the reaction may produce gas (carbon dioxide if using bicarbonate), so add the base slowly to avoid excessive foaming.[12]
-
Final Adjustment: Continue adding the base until the pH is stably within the neutral range (e.g., pH 5-9). Stir well to ensure the solution is homogenous.[3]
-
Disposal: Once neutralized, the resulting salt solution can be flushed down the sanitary sewer with a copious amount of cold water (at least 20 times the volume of the solution) to ensure it is fully diluted and clears the plumbing traps.[2]
Protocol 2: Collection for Hazardous Waste Disposal
This protocol is mandatory for 6-cyclohexylhexanoic acid waste that is mixed with other hazardous chemicals or when in-lab treatment is not an option.
Step-by-Step Methodology:
-
Container Selection: Select a waste container that is chemically compatible with all components of the waste stream. For acidic and organic-containing waste, a high-density polyethylene (HDPE) or glass container is often appropriate. The container must be leak-proof and have a securely fitting cap.[4][6][11] Never use food-grade containers.[7]
-
Waste Segregation: Do not mix incompatible waste streams. Specifically, keep acidic waste separate from bases, cyanides, sulfides, and oxidizers to prevent dangerous reactions.[4][7]
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. Affix a completed EHS Hazardous Waste Label to the container.[6] The label must include:
-
The words "Hazardous Waste".[5]
-
The full chemical names of all constituents (no abbreviations or formulas).
-
The approximate percentage of each constituent.
-
The date waste was first added.
-
-
Accumulation and Storage: Keep the waste container sealed at all times except when adding waste.[5][6] Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should provide secondary containment and be located away from drains or heat sources.[7]
-
Request for Pickup: Once the container is full, or if you are ceasing the process that generates the waste, arrange for disposal by submitting a chemical waste pickup request to your institution's EHS department.[6]
By adhering to these scientifically-grounded protocols, you ensure the safe handling and compliant disposal of 6-cyclohexylhexanoic acid, protecting yourself, your colleagues, and the environment.
References
- GL Sciences Inc. (2014). SAFETY DATA SHEET: Hexanoic Acid.
- Emory University. Chemical Waste Disposal Guidelines.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Cyclohexyl hexanoate.
- Environmental Protection Agency. EPA Human Health Hazard and Exposure Assessment.
- University of Georgia Environmental Safety Division. Neutralization Guide.
- wikiHow. (2026). 3 Ways to Dispose of Acid Safely.
- Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide.
- University of Wisconsin–Madison Safety Department. Chapter 7 Chemical Disposal Procedures.
- Oklahoma University. (2026). EHSO Manual 2025-2026: Hazardous Waste.
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Western Kentucky University. Hazardous & Regulated Waste Management Guide.
- Dartmouth College. Hazardous Waste Disposal Guide.
- Purdue University. Hazardous Waste Disposal Guidelines.
- Auburn Research. CHEMICAL WASTE MANAGEMENT GUIDE.
Sources
- 1. gls.co.jp [gls.co.jp]
- 2. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. wku.edu [wku.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. purdue.edu [purdue.edu]
- 8. fishersci.com [fishersci.com]
- 9. research.auburn.edu [research.auburn.edu]
- 10. 3 Ways to Dispose of Acid Safely - wikiHow [wikihow.com]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
Personal protective equipment for handling 6-cyclohexylhexanoic acid
A Researcher's Guide to Safely Handling 6-Cyclohexylhexanoic Acid
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Ensuring the safety of laboratory personnel is paramount. This guide provides a detailed protocol for the safe handling of 6-cyclohexylhexanoic acid, with a focus on personal protective equipment (PPE), operational procedures, and disposal. The principles outlined here are derived from established safety protocols for similar carboxylic acids and are designed to empower researchers with the knowledge to maintain a secure laboratory environment.
Understanding the Hazards: A Chemist's Perspective
Core Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling 6-cyclohexylhexanoic acid. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Lab coat | N95 or P2 respirator if dust is generated |
| Dissolving and Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if performed in a fume hood |
| Running Reactions and Transfers | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if performed in a fume hood |
| Handling Large Quantities (>1L) | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Viton or Silver Shield) | Complete chemical-resistant suit | Use in a well-ventilated area or with local exhaust ventilation |
Rationale for PPE Selection:
-
Eye and Face Protection : Safety glasses provide basic protection from minor splashes, but chemical splash goggles are essential when there is a higher risk of splashing.[5] A face shield should be used in conjunction with goggles when handling larger volumes to protect the entire face.[1][5][6]
-
Hand Protection : Nitrile or neoprene gloves offer good resistance to a range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[1][6]
-
Body Protection : A standard lab coat is sufficient for small-scale operations. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or a full chemical suit is recommended.[6][7]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, particularly when handling the solid form of the acid, a respirator is necessary.[1][6] Operations should ideally be conducted in a chemical fume hood to minimize inhalation exposure.[8]
Safe Handling and Operational Workflow
A systematic approach to handling 6-cyclohexylhexanoic acid will minimize the risk of exposure. The following workflow provides a step-by-step guide for safe laboratory practices.
Caption: A stepwise workflow for the safe handling of 6-cyclohexylhexanoic acid, from preparation to disposal.
Detailed Experimental Protocols
Weighing and Aliquoting (Solid Form)
-
Preparation : Ensure the analytical balance is inside a chemical fume hood or in a well-ventilated area.
-
PPE : Don a lab coat, nitrile gloves, and safety glasses. If there is a potential for dust generation, an N95 respirator is recommended.
-
Procedure :
-
Use a clean, chemical-resistant spatula for transferring the solid.
-
Weigh the desired amount of 6-cyclohexylhexanoic acid onto weighing paper or into a tared container.
-
Minimize the creation of dust by handling the material gently.
-
Close the primary container immediately after use.
-
-
Cleanup : Wipe down the spatula and the area around the balance with a damp cloth. Dispose of the cloth as chemical waste.
Solution Preparation
-
Preparation : Conduct this procedure in a certified chemical fume hood.
-
PPE : Wear a lab coat, nitrile gloves, and chemical splash goggles.
-
Procedure :
-
Add the weighed 6-cyclohexylhexanoic acid to the desired solvent in a suitable flask.
-
If necessary, stir the solution using a magnetic stirrer to facilitate dissolution.
-
Avoid heating the solution unless the protocol specifically requires it, and if so, use a temperature-controlled heating mantle and ensure adequate ventilation.
-
-
Cleanup : Rinse all glassware with a suitable solvent and then wash with soap and water.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][8]
-
Spill : For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental protection.
-
Waste Segregation : All waste contaminated with 6-cyclohexylhexanoic acid, including unused material, contaminated PPE, and absorbent materials from spills, should be collected in a clearly labeled, sealed container.
-
Neutralization : For acidic waste solutions, neutralization with a weak base (e.g., sodium bicarbonate) may be a viable disposal pretreatment, but this should only be performed by trained personnel and in accordance with institutional guidelines.[9]
-
Disposal : Dispose of chemical waste through your institution's hazardous waste management program.[9][10] Do not pour chemical waste down the drain.[4][6][10]
By adhering to these guidelines, researchers can confidently and safely work with 6-cyclohexylhexanoic acid, fostering a culture of safety and scientific excellence.
References
-
Santa Cruz Biotechnology, Inc. Safety Data Sheet.
-
Angene Chemical. Safety Data Sheet.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 220013, 6-Cyclohexylhexanoic acid.
-
ChemicalBook. 6-CYCLOHEXYL-HEXANOIC ACID | 4354-56-7.
-
GL Sciences Inc. Safety Data Sheet: Hexanoic Acid.
-
Fisher Scientific. Safety Data Sheet.
-
Princeton University Environmental Health and Safety. Section 6C: Protective Equipment.
-
Sigma-Aldrich. 6-(Cyclohexyloxy)-6-oxohexanoic acid | 54812-72-5.
-
Thermo Fisher Scientific. Safety Data Sheet.
-
Fisher Scientific. Safety Data Sheet.
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment.
-
Tokyo Chemical Industry Co., Ltd. Safety Data Sheet: Hexanoic Acid.
-
TCI EUROPE N.V. Safety Data Sheet: Cyclohexanecarboxylic Acid.
-
Ivy Fine Chemicals. 6-CYCLOHEXYL-HEXANOIC ACID [CAS: 4354-56-7].
-
Chemos GmbH & Co.KG. Safety Data Sheet: Hexanoic acid.
-
International Labour Organization and World Health Organization. ICSC 1167 - HEXANOIC ACID.
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. gls.co.jp [gls.co.jp]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ICSC 1167 - HEXANOIC ACID [chemicalsafety.ilo.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. fishersci.com [fishersci.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
